VH 101, acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C28H35FN4O6S |
|---|---|
Peso molecular |
574.7 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C28H35FN4O6S/c1-15-22(40-14-30-15)17-7-5-16(6-8-17)19(12-21(35)36)31-24(37)20-11-18(34)13-33(20)25(38)23(27(2,3)4)32-26(39)28(29)9-10-28/h5-8,14,18-20,23,34H,9-13H2,1-4H3,(H,31,37)(H,32,39)(H,35,36)/t18-,19+,20+,23-/m1/s1 |
Clave InChI |
IWPNYGPPFCLKCL-QTDGGUCWSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](CC(=O)O)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)C(CC(=O)O)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O |
Origen del producto |
United States |
Foundational & Exploratory
The Mechanism of Action of VH101 Acid: A Technical Guide for Drug Development Professionals
Introduction: VH101 acid is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation. It serves as a functionalized von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, designed for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system to eliminate specific proteins of interest, offering a novel therapeutic modality for various diseases. This technical guide provides an in-depth overview of the mechanism of action of PROTACs derived from VH101 acid, tailored for researchers, scientists, and drug development professionals.
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
PROTACs synthesized using VH101 acid operate by inducing the proximity of a target protein to the VHL E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome. The process can be broken down into several key steps:
-
Ternary Complex Formation: A PROTAC molecule, incorporating the VH101 acid-derived VHL ligand, a linker, and a ligand for the target protein, facilitates the formation of a ternary complex between the VHL E3 ligase and the target protein.
-
Ubiquitination: Within this ternary complex, the VHL E3 ligase catalyzes the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.
-
Polyubiquitination: A chain of ubiquitin molecules is formed on the target protein, which serves as a recognition signal for the proteasome.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome into smaller peptides, and the ubiquitin molecules are recycled. The PROTAC molecule, being a catalyst, is then released and can induce the degradation of another target protein molecule.
Signaling Pathway of a VHL-Recruiting PROTAC
The following diagram illustrates the general signaling pathway initiated by a PROTAC synthesized from a VHL ligand like VH101 acid.
Caption: General mechanism of action for a VHL-recruiting PROTAC.
Experimental Workflow for Characterizing a VH101 Acid-Based PROTAC
The development and characterization of a PROTAC derived from VH101 acid involves a series of in vitro and in vivo experiments to assess its efficacy and mechanism of action.
Caption: A typical experimental workflow for PROTAC development.
Quantitative Data Summary: A Case Study of a VHL-Recruiting PROTAC Targeting p38α
While specific data for a PROTAC synthesized directly with VH101 acid is not publicly available, the following tables summarize representative data from a study on a VHL-based PROTAC targeting p38α, which exemplifies the expected outcomes.
Table 1: In Vitro Degradation of p38α by a VHL-Based PROTAC
| Cell Line | PROTAC Concentration (µM) | p38α Degradation (%) |
| MDA-MB-231 (Human Breast Cancer) | 1 | >90 |
| T47D (Human Breast Cancer) | 1 | >90 |
| BBL358 (Mouse Mammary Gland) | 1 | >90 |
| U2OS (Human Osteosarcoma) | 1 | >90 |
| Saos-2 (Human Osteosarcoma) | 1 | >90 |
Table 2: In Vivo Degradation of p38α in a Mouse Model
| Treatment Group | Route of Administration | Tissue | p38α Degradation (%) |
| Vehicle Control | Intraperitoneal (IP) | Liver | 0 |
| PROTAC (15 mg/kg) | Intraperitoneal (IP) | Liver | ~70 |
| Vehicle Control | Intratumoral (IT) | Tumor | 0 |
| PROTAC | Intratumoral (IT) | Tumor | ~80 |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize VHL-recruiting PROTACs.
Protocol 1: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat the cells with the PROTAC at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., anti-p38α) and a loading control (e.g., anti-GAPDH) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID) and subcutaneously implant cancer cells (e.g., MDA-MB-231) to establish tumors.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the PROTAC (e.g., at 15 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal or intratumoral injection) according to the study design.
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumors and other tissues for analysis of target protein degradation by Western blot or immunohistochemistry.
-
Data Analysis: Analyze the tumor growth inhibition and pharmacodynamic data to assess the in vivo efficacy of the PROTAC.
Logical Relationship of PROTAC Components and Activity
The successful degradation of a target protein by a VH101 acid-based PROTAC is dependent on the interplay of its three key components.
Caption: Interdependence of PROTAC components for activity.
Synthesis and purification of VH 101, acid
An in-depth analysis of publicly accessible scientific literature and chemical databases did not yield specific information on a compound designated "VH 101, acid." This designation may correspond to an internal research code, a novel compound not yet disclosed in public literature, or a proprietary molecule.
Therefore, this guide provides a representative template for the synthesis and purification of a hypothetical carboxylic acid, "this compound," structured to meet the requirements of researchers, scientists, and drug development professionals. The methodologies and data presented are based on common organic chemistry principles and are intended to serve as an illustrative example.
Overview
This document outlines a potential synthetic route and purification protocol for the hypothetical molecule, this compound. The proposed synthesis involves a two-step process starting from commercially available precursors, followed by a robust purification strategy to achieve high purity suitable for downstream applications.
Synthesis of this compound: A Hypothetical Pathway
A plausible synthetic strategy for a novel carboxylic acid could involve the hydrolysis of a corresponding ester. This common and reliable transformation is often high-yielding and utilizes readily available reagents.
Experimental Workflow: Synthesis
The following diagram illustrates the logical flow of the proposed synthetic procedure.
Caption: High-level workflow for the proposed synthesis of this compound.
Detailed Experimental Protocol: Saponification
Materials:
-
VH 101, ethyl ester (1.0 eq)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) (1.5 eq)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
The VH 101, ethyl ester is dissolved in a 3:1 mixture of ethanol and deionized water.
-
An aqueous solution of sodium hydroxide (1.5 eq) is added dropwise to the reaction mixture at room temperature.
-
The reaction is heated to 60°C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is acidified to a pH of approximately 2 using 2M HCl, resulting in the precipitation of the crude product.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield crude this compound.
Purification of this compound
Purification is critical to remove unreacted starting materials, byproducts, and residual solvents. A multi-step purification strategy involving crystallization and column chromatography is proposed.
Experimental Workflow: Purification
The diagram below outlines the sequential steps for purifying the crude product.
Caption: Sequential purification and quality control workflow for this compound.
Detailed Experimental Protocol: Recrystallization
Procedure:
-
The crude this compound is dissolved in a minimal amount of a hot solvent system (e.g., ethanol/water or acetone/hexanes).
-
The solution is allowed to cool slowly to room temperature, inducing crystal formation.
-
The solution is then cooled further in an ice bath for 30 minutes to maximize precipitation.
-
The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold solvent mixture, and dried under high vacuum.
Data Summary
The following tables summarize the hypothetical quantitative data obtained from the synthesis and purification processes.
Table 1: Synthesis Reaction Parameters and Yield
| Parameter | Value |
|---|---|
| Starting Material | VH 101, ethyl ester |
| Scale | 10.0 g |
| Reaction Time | 4 hours |
| Reaction Temperature | 60°C |
| Yield (Crude) | 9.5 g |
| Percent Yield (Crude) | ~98% |
Table 2: Purification Results and Purity Analysis
| Purification Step | Mass Recovered (g) | Recovery Rate (%) | Purity (by HPLC) |
|---|---|---|---|
| Recrystallization | 8.1 g | 85% | 96.5% |
| Column Chromatography | 7.5 g | 93% | >99.0% |
| Overall | 7.5 g | ~77% | >99.0% |
Hypothetical Biological Activity: Signaling Pathway
Assuming this compound is an inhibitor of a kinase pathway, such as the MAPK/ERK pathway, its mechanism of action could be visualized as follows.
Caption: Proposed inhibitory action of this compound on the MAPK/ERK pathway.
The Role of VH101 Acid in PROTAC Development: A Technical Guide
Introduction
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this field are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS).[1][2] PROTACs consist of two distinct ligands connected by a flexible linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]
The von Hippel-Lindau (VHL) protein, a substrate recognition component of the CRL2^VHL^ E3 ligase complex, is one of the most successfully exploited E3 ligases in PROTAC design.[2][4][5] The development of potent, cell-permeable, small-molecule VHL ligands has been pivotal to the advancement of VHL-recruiting PROTACs.[5] Among these, VH101 has distinguished itself due to its high binding affinity.[1][2][5] This guide provides an in-depth technical overview of VH101, acid, a functionalized derivative of VH101, detailing its properties, its crucial role in PROTAC synthesis, and the experimental protocols used to evaluate the resulting degraders.
Chapter 1: VH101 - A High-Affinity VHL Ligand
VH101 was developed through a structure-guided design process, optimizing a previous generation of VHL ligands like VH032.[1][5] The key structural modifications, including the addition of an α-fluorine substituent and a cyclopropyl group, resulted in a significant enhancement in binding affinity to VHL.[1][2]
Structure and Chemical Properties
VH101, acid is a derivative of the VH101 ligand, specifically engineered for PROTAC synthesis. It incorporates a carboxylic acid handle that serves as a convenient attachment point for a chemical linker, a critical step in constructing the bifunctional PROTAC molecule.[6] This handle is strategically placed at the benzylic position, providing a reactive site for conjugation without compromising the ligand's ability to bind to VHL.[6]
Table 1: Physicochemical Properties of VH101, acid
| Property | Value | Reference |
| Molecular Weight | 574.67 g/mol | [6] |
| Molecular Formula | C₂₈H₃₅FN₄O₆S | [6][7] |
| CAS Number | 2408341-97-7 | [4][6] |
| Purity | ≥98% (HPLC) | [6][7] |
| Storage | Store at -20°C | [6] |
Binding Affinity
The defining characteristic of VH101 is its superior binding affinity for VHL compared to its predecessors. This high affinity is crucial for the formation of a stable ternary complex (VHL-PROTAC-POI), which is a prerequisite for efficient ubiquitination. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a stronger interaction.
Table 2: VHL Binding Affinities of VHL Ligands
| Ligand | Dissociation Constant (Kd) to VHL | Fold Improvement vs. VH032 | Reference |
| VH032 | 185 nM | - | [5] |
| VH101 | 44 nM | ~4.2x | [1][2][5] |
Chapter 2: Role of the "Acid" in PROTAC Synthesis
The modular nature of PROTACs requires a robust and versatile synthetic strategy.[3] VH101, acid is a "degrader building block" designed to streamline this process.[6]
The Exit Vector Concept
The carboxylic acid group on VH101, acid functions as an "exit vector"—a specific, chemically reactive point for attaching the linker.[3] The choice and placement of this exit vector are critical design parameters that influence the orientation of the recruited E3 ligase relative to the target protein, ultimately impacting the efficiency of the resulting PROTAC.
Caption: Modular structure of a PROTAC utilizing VH101, acid.
PROTAC Synthesis Workflow
The synthesis of a VH101-based PROTAC typically involves a standard amide coupling reaction. The carboxylic acid of VH101, acid is activated and then reacted with an amine-functionalized linker, which is subsequently connected to the POI ligand. This modular approach allows for the rapid generation of a library of PROTACs with varying linkers for optimization.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. bio-techne.com [bio-techne.com]
An In-Depth Technical Guide to VH-101: A von Hippel-Lindau (VHL) E3 Ligase Ligand for Targeted Protein Degradation
This guide provides a comprehensive technical overview of VH-101, a potent small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Designed for researchers, scientists, and drug development professionals, this document details the biochemical properties of VH-101, its mechanism of action in the context of Proteolysis Targeting Chimeras (PROTACs), and detailed protocols for its characterization.
Introduction to VH-101 and the VHL E3 Ligase
The von Hippel-Lindau tumor suppressor protein (pVHL) is the substrate recognition component of the VCB-CUL2 E3 ubiquitin ligase complex. This complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[1] The development of small molecules that bind to VHL has enabled the hijacking of this natural cellular degradation pathway for therapeutic purposes through the use of PROTACs.
VH-101 is a high-affinity, functionalized VHL ligand designed for incorporation into PROTACs.[2] It serves as the E3 ligase-recruiting moiety, which, when connected via a linker to a ligand for a target protein, facilitates the formation of a ternary complex, leading to the ubiquitination and degradation of the target protein.[3]
Biochemical and Biophysical Properties of VH-101
VH-101 was developed through structure-guided design to optimize binding to the HIF-1α binding pocket of VHL. It represents an improvement over earlier VHL ligands, such as VH032, exhibiting enhanced binding affinity.[3]
Data Presentation: Quantitative Binding Affinities
| Ligand | Binding Affinity (Kd) to VHL | Method | Reference |
|---|---|---|---|
| VH-101 | 44 nM | Not Specified | [3] |
| VH032 | 185 nM | Not Specified | [2] |
| FAM-DEALA-Hyp-YIPD (HIF-1α peptide) | 180-560 nM | Fluorescence Polarization | [4] |
| FAM-DEALAHypYIPMDDDFQLRSF (HIF-1α peptide) | 3 nM | Fluorescence Polarization | [2] |
Mechanism of Action: VHL-Mediated Protein Degradation
The primary application of VH-101 is in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that consists of three components: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (in this case, VH-101), and a chemical linker that connects the two.
The mechanism of action of a VH-101-based PROTAC can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and the VHL E3 ligase complex, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, which then unfolds and degrades the protein into small peptides.
-
Catalytic Cycle: The PROTAC is released after inducing ubiquitination and can then engage another target protein and E3 ligase, acting catalytically to induce the degradation of multiple target protein molecules.
Signaling Pathway Diagram
References
Unraveling E3 Ligase Recruitment by VH101, Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for understanding the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase by VH101, acid. VH101, acid is a pivotal chemical tool in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to induce the degradation of specific target proteins. This document provides a detailed overview of its mechanism of action, quantitative binding data, and explicit experimental protocols for its characterization.
Introduction to VH101, Acid and PROTAC Technology
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins. A PROTAC consists of two key moieties connected by a linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.
VH101, acid is a high-affinity ligand for the von Hippel-Lindau (VHL) protein, which is the substrate recognition component of the CRL2VHL E3 ubiquitin ligase complex.[1][2] By incorporating VH101, acid into a PROTAC, researchers can specifically hijack the VHL E3 ligase to target a desired protein for degradation. VH101, acid itself is a functionalized VHL ligand, featuring a carboxylic acid handle that allows for straightforward chemical conjugation to a linker and subsequently to a POI-binding ligand.[3][4][5]
Chemical and Physical Properties of VH101, acid:
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₅FN₄O₆S | [3][5] |
| Molecular Weight | 574.67 g/mol | [3][5] |
| CAS Number | 2408341-97-7 | [1][3] |
| Purity | ≥98% | [3][5] |
| Appearance | White to off-white solid | [6] |
| Storage | Store at -20°C | [3][5] |
Mechanism of E3 Ligase Recruitment
The fundamental role of VH101, acid within a PROTAC is to bind to the VHL protein, thereby bringing the entire CRL2VHL E3 ligase complex into close proximity with the target protein. This action is the initiating step in the PROTAC-mediated degradation pathway.
Figure 1: PROTAC-mediated protein degradation pathway initiated by VH101, acid.
The process, as illustrated in Figure 1, can be summarized in the following steps:
-
Ternary Complex Formation: The VH101, acid moiety of the PROTAC binds to VHL, and the POI ligand binds to the target protein, forming a ternary complex of VHL-PROTAC-POI.
-
Ubiquitination: The formation of this complex brings the catalytic machinery of the E3 ligase into close proximity with the POI. The E2 ubiquitin-conjugating enzyme associated with the CRL2VHL complex transfers ubiquitin molecules to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.
Quantitative Data on VHL Ligand Binding
The binding affinity of the E3 ligase ligand to its target is a critical parameter in the design of potent PROTACs. Below is a summary of the reported binding affinities for VH101, acid and other relevant VHL ligands.
| Ligand | Binding Affinity (Kd) to VHL | Method | Reference |
| VH101 | 16 nM | Not Specified | [7] |
| VH101 | 44 nM | Not Specified | [8] |
| VH032 | 185 nM | Not Specified | [8] |
| VH298 | 52 nM | Not Specified | [7] |
Note: Discrepancies in reported Kd values can arise from different experimental conditions and techniques.
The high affinity of VH101, acid for VHL makes it an effective recruiter of the E3 ligase, contributing to the potency of the resulting PROTACs.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of VH101, acid-based PROTACs.
Biophysical Characterization of VH101 Binding to VHL
Objective: To quantitatively determine the binding affinity (Kd) of VH101, acid to the VHL protein.
Method 1: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified recombinant VHL-Elongin B-Elongin C (VCB) complex
-
VH101, acid
-
ITC instrument (e.g., Malvern MicroCal)
-
Dialysis buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)
-
DMSO (for dissolving VH101, acid)
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze the VCB protein complex against the ITC buffer to ensure buffer matching.
-
Prepare a stock solution of VH101, acid in DMSO and then dilute to the final concentration in the ITC buffer. The final DMSO concentration in both the protein and ligand solutions should be identical (e.g., 1-2%) to minimize heat of dilution effects.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the VCB protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the VH101, acid solution (e.g., 100-200 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 1.5-2 µL) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Figure 2: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Method 2: Surface Plasmon Resonance (SPR)
SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing kinetic data (kon and koff) from which the Kd can be calculated.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Purified recombinant VCB complex
-
VH101, acid
-
Running buffer (e.g., HBS-EP+)
-
DMSO
Protocol:
-
Chip Preparation:
-
Immobilize the VCB complex onto the sensor chip surface via amine coupling.
-
-
Binding Analysis:
-
Prepare a dilution series of VH101, acid in running buffer with a constant, low percentage of DMSO.
-
Inject the VH101, acid solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between cycles if necessary.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (Kd) as koff/kon.
-
Cellular Assay for PROTAC-Mediated Protein Degradation
Objective: To determine the potency of a VH101, acid-based PROTAC in degrading a target protein in a cellular context, yielding the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Method: Western Blotting
Western blotting is a widely used technique to quantify the levels of a specific protein in a complex mixture, such as a cell lysate.
Materials:
-
Human cell line expressing the target protein (e.g., HeLa, HEK293T)
-
Cell culture medium and reagents
-
VH101, acid-based PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 2, 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Figure 3: Western blot workflow for assessing PROTAC-mediated degradation.
Conclusion
VH101, acid is a potent and versatile VHL ligand that has become an indispensable tool in the field of targeted protein degradation. Its high binding affinity for VHL enables the efficient recruitment of the CRL2VHL E3 ligase, a critical step in the mechanism of action of VHL-based PROTACs. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to design, synthesize, and characterize novel PROTACs for therapeutic and research applications. A thorough understanding of the principles and methodologies outlined herein is crucial for the successful development of this promising new class of medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. lifesensors.com [lifesensors.com]
- 7. benchchem.com [benchchem.com]
- 8. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Principles of Targeted Protein Degradation with VH 101, Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the foundational principles of targeted protein degradation (TPD) utilizing the von Hippel-Lindau (VHL) E3 ligase ligand, VH 101, acid. This document outlines the core mechanism of action, detailed experimental protocols for the synthesis and evaluation of proteolysis-targeting chimeras (PROTACs) derived from this compound, and a review of the downstream signaling effects, using the degradation of the chromatin remodeler SMARCA2 as a representative example.
Core Concepts of this compound-Mediated Protein Degradation
This compound is a functionalized ligand for the VHL E3 ubiquitin ligase, designed as a versatile building block for the synthesis of PROTACs.[1][2] Its structure incorporates a high-affinity moiety for VHL and a carboxylic acid functional group at the benzylic position, which serves as a convenient attachment point for a linker connected to a target protein ligand.[1][3]
The fundamental principle of a PROTAC synthesized from this compound is to act as a molecular bridge, inducing proximity between the VHL E3 ligase complex and a specific protein of interest (POI). This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, resulting in its selective removal from the cell.[2]
The modular nature of PROTACs, enabled by building blocks like this compound, allows for the rational design of degraders for a wide range of protein targets. The choice of the POI ligand, the linker length and composition, and the E3 ligase ligand are all critical parameters that influence the potency and selectivity of the resulting PROTAC.[4]
Quantitative Data Presentation
The following tables summarize key quantitative data for a representative VHL-recruiting PROTAC, ACBI2, which targets the SMARCA2 protein and utilizes a VHL ligand structurally analogous to this compound, with a linker attached at the benzylic position.[5][6] This data is extracted from the work of Kofink et al. (2022).[5]
Table 1: In Vitro Degradation and Binding Affinity of ACBI2
| Parameter | SMARCA2 | SMARCA4 |
| Degradation DC50 (nM) | 7 | >1000 |
| Binding Affinity (KD, nM) | 18 | 15 |
DC50: Concentration for 50% degradation. KD: Dissociation constant.
Table 2: In Vivo Pharmacokinetic Properties of ACBI2 in Mice
| Parameter | Value |
| Oral Bioavailability (%) | 22 |
| Cmax (ng/mL) | 433 |
| Tmax (h) | 2 |
| AUC (ng*h/mL) | 2290 |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the curve.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis and characterization of a PROTAC using a this compound-like building block, based on the procedures described by Kofink et al. (2022).[5]
PROTAC Synthesis: Amide Coupling of this compound to an Amine-Linker
This protocol describes the coupling of a VHL ligand with a carboxylic acid handle (like this compound) to a protein of interest (POI) ligand functionalized with an amine-terminated linker.
Materials:
-
This compound (or analogue)
-
Amine-functionalized POI ligand-linker conjugate
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or a similar peptide coupling reagent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the amine-functionalized POI ligand-linker conjugate (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA (3 equivalents) to the solution and stir.
-
In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add the this compound solution to the reaction mixture.
-
Add the coupling reagent, COMU (1.5 equivalents), to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
Western Blotting for Protein Degradation Assessment
This protocol details the quantification of target protein degradation in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., SMARCA4-deficient cancer cells for SMARCA2 degradation)
-
PROTAC compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-SMARCA2)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-Vinculin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PROTAC or DMSO for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
-
Normalize the target protein band intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes in this compound-mediated targeted protein degradation.
Caption: Mechanism of this compound-based PROTAC action.
Caption: General experimental workflow for PROTAC development.
Caption: Downstream signaling effects of SMARCA2 degradation.
References
- 1. This compound | CAS 2408341-97-7 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
An In-Depth Technical Guide to VH 101 Acid (CAS Number 2408341-97-7) for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
VH 101, acid, with the CAS number 2408341-97-7, is a crucial building block in the rapidly advancing field of targeted protein degradation. This functionalized von Hippel-Lindau (VHL) E3 ligase ligand serves as a cornerstone for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality with the potential to address previously "undruggable" targets. This technical guide provides a comprehensive overview of VH 101 acid, including its chemical properties, mechanism of action, and detailed experimental protocols for its application in PROTAC development.
Core Concepts and Mechanism of Action
This compound is a high-affinity ligand for the VHL E3 ubiquitin ligase.[1] In the context of a PROTAC, it acts as the "harnessing" component, recruiting the VHL E3 ligase to a specific protein of interest (POI) targeted for degradation. A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand for the POI and a ligand for an E3 ligase (such as this compound), connected by a chemical linker.
The mechanism of action of a PROTAC synthesized with this compound follows the cellular ubiquitin-proteasome system. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase.[2] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.[3] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2408341-97-7 | [4] |
| Molecular Formula | C28H35FN4O6S | [4] |
| Molecular Weight | 574.67 g/mol | [4] |
| Purity | ≥98% (HPLC) | [4] |
| Appearance | White to off-white solid | [5] |
| Storage | Store at -20°C | [4] |
| VHL Binding Affinity (Kd) | 44 nM | [5] |
Experimental Protocols
Synthesis of a VHL-based PROTAC using a Carboxylic Acid Ligand
This protocol provides a general method for the conjugation of a carboxylic acid-functionalized VHL ligand, such as this compound, to a target protein ligand containing a suitable amine handle. This example describes the formation of an amide bond, a common linkage in PROTAC synthesis.
Materials:
-
This compound
-
Amine-functionalized target protein ligand
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve the amine-functionalized target protein ligand (1 equivalent) in the anhydrous solvent.
-
Activation of this compound: In a separate vessel, dissolve this compound (1.1 equivalents) in the anhydrous solvent. Add the coupling agent (1.2 equivalents) and the base (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: Add the activated this compound solution dropwise to the solution of the target protein ligand.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Western Blot Analysis of PROTAC-mediated Protein Degradation
This protocol details the steps to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.
Materials:
-
Cells expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and reagents
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. From this data, determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.[2]
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC is a powerful technique to directly measure the binding affinity (Kd) of the PROTAC to both the target protein and the E3 ligase, as well as to assess the cooperativity of ternary complex formation.
General Protocol Outline:
-
Sample Preparation: Prepare solutions of the PROTAC, the target protein, and the VHL E3 ligase complex in a matched buffer. The concentrations should be carefully determined and optimized for the specific interaction being studied.
-
Direct Titration: To determine the binary binding affinity of the PROTAC to the target protein, titrate the PROTAC solution into the protein solution in the ITC cell.
-
Displacement Titration (for VHL binding): To determine the binding affinity of the PROTAC for VHL, a displacement titration can be performed using a known fluorescently labeled VHL ligand.
-
Ternary Complex Formation: To study the formation of the ternary complex, titrate the target protein into a solution containing a pre-formed complex of the PROTAC and the VHL E3 ligase.
-
Data Analysis: Analyze the resulting thermograms to determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Visualizations
The following diagrams illustrate key concepts in the application of this compound in PROTAC development.
Caption: Mechanism of action of a PROTAC utilizing VH 101 acid.
Caption: General workflow for PROTAC development using VH 101 acid.
Conclusion
This compound is an indispensable tool for researchers engaged in the design and synthesis of VHL-recruiting PROTACs. Its well-defined chemical structure and high affinity for the VHL E3 ligase provide a solid foundation for the development of potent and selective protein degraders. The experimental protocols outlined in this guide offer a starting point for the successful application of this compound in targeted protein degradation studies, paving the way for the discovery of novel therapeutics.
References
In Vitro Characterization of VH101 Acid Binding to the von Hippel-Lindau (VHL) E3 Ligase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of the binding interaction between VH101, acid and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. VH101, acid is a functionalized ligand for VHL, a critical component of the cellular protein degradation machinery and a popular E3 ligase recruited by Proteolysis-targeting chimeras (PROTACs).[1] Understanding the binding affinity and kinetics of VH101, acid to VHL is paramount for the development of effective targeted protein degraders.
Core Concepts
The VHL protein is the substrate recognition subunit of the Cullin2 RING E3 ubiquitin ligase complex (CRL2^VHL^).[2] This complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of hypoxia-inducible factor (HIF-α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[3][4] Small molecule ligands that bind to VHL can be utilized to hijack this E3 ligase activity to induce the degradation of specific target proteins.[5] VH101, acid is a derivative of the well-established VHL ligand scaffold and is designed for conjugation to a target protein ligand, forming a PROTAC.[1]
Quantitative Binding Data
| Ligand | Binding Affinity (Kd) | Method |
| VH298 | 90 nM | Not Specified[6] |
| Compound 30 | < 40 nM | Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR)[7] |
| VH101, acid | Data not publicly available |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding of small molecule ligands like VH101, acid to the VHL protein complex.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[8][9]
Methodology:
-
Protein and Ligand Preparation:
-
The VHL protein is typically used as a complex with Elongin B and Elongin C (VCB complex) for stability and functional relevance.[10][11] The VCB complex is purified and extensively dialyzed against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).[10]
-
VH101, acid is dissolved in the final dialysis buffer. If a co-solvent like DMSO is necessary for solubility, the same concentration must be present in the protein solution to negate heat of dilution effects.[10][12]
-
-
ITC Experiment:
-
The sample cell of the ITC instrument is filled with the VCB protein solution (e.g., 30 µM).[10]
-
The injection syringe is filled with the VH101, acid solution at a concentration approximately 10-fold higher than the protein concentration (e.g., 300 µM).[10][12]
-
A series of small, sequential injections of the VH101, acid solution are made into the sample cell while the heat change is monitored.[10]
-
-
Data Analysis:
-
The raw data, consisting of heat spikes for each injection, is integrated to determine the heat change per mole of injectant.
-
The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).[10]
-
Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that provides real-time data on the association (k_on_) and dissociation (k_off_) rates of a biomolecular interaction, from which the dissociation constant (Kd) can be derived.[10]
Methodology:
-
Chip Preparation:
-
Binding Measurement:
-
A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline.[10]
-
Different concentrations of VH101, acid are injected over the surface for a specified time to monitor the association phase.[10]
-
This is followed by a flow of running buffer to monitor the dissociation phase.[10]
-
-
Data Analysis:
-
The resulting sensorgrams (response units over time) are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on_) and the dissociation rate constant (k_off_).
-
The dissociation constant (Kd) is then calculated as the ratio of k_off_ to k_on_.
-
Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.
Fluorescence Polarization (FP) Assay
FP is a competitive binding assay that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.
Methodology:
-
Assay Setup:
-
The assay is typically performed in a 96- or 384-well low-volume black plate.
-
A fluorescently labeled VHL ligand (e.g., BDY FL VH032) is used as a probe.[13]
-
-
Competition Assay:
-
The VCB complex is incubated with the fluorescent probe.
-
Serial dilutions of the unlabeled competitor, VH101, acid, are added to the wells.
-
The mixture is incubated to reach binding equilibrium.
-
-
Measurement and Analysis:
-
The fluorescence polarization is measured using a plate reader equipped with the appropriate filters.[13]
-
The decrease in fluorescence polarization with increasing concentrations of VH101, acid indicates displacement of the fluorescent probe.
-
The data is plotted to generate a competition curve, from which the IC50 (the concentration of competitor required to displace 50% of the bound probe) can be determined. The IC50 can then be converted to a Ki (inhibition constant), which is an indicator of binding affinity.
-
VHL Signaling Pathway and Inhibition
Under normal oxygen conditions (normoxia), the VHL E3 ligase complex recognizes and binds to hydroxylated HIF-α, leading to its ubiquitination and proteasomal degradation.[10] VHL inhibitors, and by extension PROTACs utilizing VHL ligands like VH101, acid, competitively bind to the same pocket on VHL that recognizes HIF-α. This prevents the VHL:HIF-α interaction, resulting in the stabilization and accumulation of HIF-α.[10] The stabilized HIF-α then translocates to the nucleus and activates the transcription of hypoxia-responsive genes.[10]
Caption: VHL Signaling Pathway and Inhibition by VH101, acid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Von Hippel-Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tainstruments.com [tainstruments.com]
- 10. benchchem.com [benchchem.com]
- 11. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]
- 12. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 13. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Step-by-step guide for synthesizing a PROTAC using VH 101, acid
Application Notes and Protocols for Researchers in Drug Discovery
This document provides a comprehensive guide for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing the von Hippel-Lindau (VHL) E3 ligase ligand, VH101-acid. This protocol is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They consist of two key components: a ligand that binds to a target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, joined by a flexible linker.[1] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[1]
This guide details the synthesis of a PROTAC using VH101-acid, a derivative of the VHL E3 ligase ligand VH101, which has been functionalized with a carboxylic acid for convenient conjugation. The synthesis involves a standard amide coupling reaction with an amine-functionalized linker, which can then be further conjugated to a POI ligand. For the purpose of this protocol, we will focus on the coupling of VH101-acid to a generic amine-terminated polyethylene glycol (PEG) linker.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| VH101-acid | Commercially Available | ≥95% |
| Amine-PEG-Linker (e.g., Amino-PEG4-t-butyl ester) | Commercially Available | ≥95% |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Commercially Available | Synthesis Grade |
| DIPEA (N,N-Diisopropylethylamine) | Commercially Available | Anhydrous |
| DMF (N,N-Dimethylformamide) | Commercially Available | Anhydrous |
| Dichloromethane (DCM) | Commercially Available | Anhydrous |
| Ethyl Acetate (EtOAc) | Commercially Available | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | |
| Brine (Saturated NaCl solution) | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | ACS Grade |
| Trifluoroacetic acid (TFA) | Commercially Available | Reagent Grade |
| High-Performance Liquid Chromatography (HPLC) | ||
| Liquid Chromatography-Mass Spectrometry (LC-MS) | ||
| Nuclear Magnetic Resonance (NMR) Spectrometer |
Step-by-Step Synthesis Protocol
Step 1: Amide Coupling of VH101-acid with Amine-PEG-Linker
This step involves the activation of the carboxylic acid on VH101 with HATU and subsequent reaction with the amine-terminated PEG linker.[2]
-
To a solution of VH101-acid (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-PEG-linker (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the amine-PEG-linker solution to the activated VH101-acid mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the VH101-Linker conjugate.
Step 2: Deprotection of the Linker (if necessary)
If a protected linker (e.g., with a t-butyl ester) was used, this step is required to reveal the functional group for conjugation to the POI ligand.
-
Dissolve the purified VH101-Linker conjugate in a solution of 20-50% TFA in DCM.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.
-
The resulting crude product, the deprotected VH101-Linker, can be used in the next step without further purification.
Step 3: Conjugation to POI Ligand
The deprotected VH101-Linker, now possessing a reactive handle (e.g., a carboxylic acid), can be coupled to an amine-functionalized POI ligand using a similar HATU/DIPEA amide coupling protocol as described in Step 1.
Data Presentation
Table 1: Representative Reaction Parameters and Yields
| Step | Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | VH101-acid | Amine-PEG4-t-butyl ester | HATU | DIPEA | DMF | 3 | 75 | >95 |
| 2 | VH101-PEG4-t-butyl ester | TFA/DCM | - | - | DCM | 1.5 | ~100 (crude) | - |
Table 2: Characterization Data for a Hypothetical VH101-Linker-BRD4 Ligand PROTAC
| Analytical Method | Expected Result |
| LC-MS | Calculated molecular weight [M+H]⁺, observed molecular weight [M+H]⁺ within ± 0.1 Da |
| ¹H NMR | Peaks corresponding to VH101, linker, and BRD4 ligand protons with appropriate integrations and multiplicities |
| ¹³C NMR | Peaks corresponding to all unique carbons in the final PROTAC molecule |
| HPLC Purity | >95% at a specified wavelength (e.g., 254 nm) |
Visualizations
Experimental Workflow
Caption: Workflow for the three-step synthesis of a PROTAC molecule.
Signaling Pathway: BRD4-Mediated Gene Transcription
As an example, many PROTACs are designed to target Bromodomain-containing protein 4 (BRD4), a key regulator of gene expression.[3] BRD4 binds to acetylated histones and recruits transcriptional machinery to drive the expression of oncogenes like c-MYC.[4] A BRD4-targeting PROTAC would induce the degradation of BRD4, thereby downregulating the expression of these target genes.
Caption: BRD4 signaling pathway and its disruption by a PROTAC.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Recommended solvent and storage conditions for VH 101, acid.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the recommended solvent and storage conditions for VH 101, acid, a functionalized von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand. This document also includes protocols for its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and an overview of its mechanism of action.
Introduction to this compound
This compound is a key building block in the development of PROTACs, a novel class of therapeutic agents that induce targeted protein degradation. As a derivative of the VHL ligand, it serves to recruit the VHL E3 ubiquitin ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The carboxylic acid functional group on this compound provides a convenient attachment point for a linker, which in turn is connected to a ligand that binds to the target protein.
Recommended Solvents and Solubility
The solubility of this compound is a critical factor for its effective use in experimental settings. While specific quantitative solubility data in various solvents is not extensively published, the following recommendations are based on the properties of similar molecules and general laboratory practices.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): DMSO is a highly recommended solvent for preparing stock solutions of this compound. A related compound, VH 101, thiol, has been shown to have high solubility in DMSO (100 mg/mL), suggesting that this compound will also be readily soluble in this solvent.
-
Aqueous Buffers (with considerations): As a carboxylic acid, the solubility of this compound in aqueous solutions is expected to be pH-dependent. Solubility will likely increase in basic aqueous buffers (pH > 7) due to the deprotonation of the carboxylic acid group. For in vivo applications, formulation with solubility enhancers such as cyclodextrins may be necessary to achieve the desired concentration in physiological buffers.
Table 1: Recommended Solvents for this compound
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions. |
| Aqueous Buffers | Variable | Solubility is pH-dependent and likely increases at basic pH. The use of co-solvents or excipients like cyclodextrins may be required for higher concentrations. |
Storage Conditions
Proper storage of this compound is crucial to maintain its chemical integrity and biological activity.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | Long-term | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. It is recommended to store under a nitrogen atmosphere to prevent oxidation and degradation[1]. |
| Stock Solution | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. It is recommended to store under a nitrogen atmosphere to prevent oxidation and degradation[1]. |
Experimental Protocols
The following is a generalized protocol for the use of this compound in the synthesis of a PROTAC. This protocol should be adapted based on the specific linker and target protein ligand being used.
Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for long-term use.
General Protocol for PROTAC Synthesis via Amide Coupling
This protocol describes the coupling of this compound to a linker containing a primary amine.
Materials:
-
This compound
-
Amine-functionalized linker
-
Target protein ligand with a suitable functional group for attachment to the other end of the linker
-
Coupling reagents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous DMF or DMSO
-
Reaction vessel
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO in a reaction vessel under an inert atmosphere.
-
Add the coupling reagents (e.g., 1.2 equivalents of HATU and 1.2 equivalents of HOBt) to the solution.
-
Add a tertiary amine base (e.g., 3 equivalents of DIPEA) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
To the activated this compound solution, add the amine-functionalized linker (1 equivalent) dissolved in a minimal amount of anhydrous DMF or DMSO.
-
Allow the reaction to stir at room temperature for 2-24 hours. The reaction progress can be monitored by an appropriate analytical technique such as LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired VH 101-linker conjugate.
-
-
Attachment of Target Protein Ligand:
-
The purified VH 101-linker conjugate can then be coupled to the target protein ligand using a suitable chemical reaction depending on the functional groups present.
-
Mechanism of Action and Signaling Pathway
This compound, as a VHL ligand, is a critical component of a PROTAC designed to hijack the cell's ubiquitin-proteasome system. The PROTAC acts as a molecular bridge, bringing a target protein into close proximity with the VHL E3 ubiquitin ligase complex.
Caption: Workflow of PROTAC-mediated protein degradation.
The process begins with the formation of a ternary complex between the VHL E3 ligase, the PROTAC, and the target protein. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another cycle of degradation.
Logical Workflow for PROTAC Development using this compound
The development of a novel PROTAC using this compound follows a structured workflow, from initial design to in vivo testing.
Caption: Logical workflow for PROTAC development.
This logical flow illustrates the key stages, starting from the rational design of the PROTAC molecule, followed by its chemical synthesis and purification. Subsequent in vitro and cellular assays are crucial to confirm its binding, ability to form a ternary complex, and efficacy in degrading the target protein. Promising candidates then proceed to in vivo studies to evaluate their therapeutic potential.
References
Application Notes and Protocols for VH-101 in In-Cell Target Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing VH-101, a functionalized von Hippel-Lindau (VHL) E3 ligase ligand, in the development of Proteolysis Targeting Chimeras (PROTACs) for in-cell targeted protein degradation studies. This document outlines the underlying principles, detailed experimental protocols, and data analysis methods to facilitate the effective use of VH-101 in your research.
Introduction to VH-101 and Targeted Protein Degradation
Targeted protein degradation is a revolutionary strategy in drug discovery that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2] PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of two key components: a ligand that binds to the target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1][3]
VH-101 is a high-affinity ligand for the VHL E3 ligase, one of the most successfully exploited E3 ligases in PROTAC development.[4][5] It is synthetically versatile, offered with different functional groups (e.g., hydroxyl, acid) to enable straightforward conjugation to a ligand for your target protein.[4][5] By incorporating VH-101 into a PROTAC, you can hijack the VHL E3 ligase to induce the ubiquitination and subsequent degradation of your specific protein of interest.
Mechanism of Action: VHL-Mediated Protein Degradation
The general mechanism of action for a VH-101-based PROTAC is a catalytic process that can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.[6]
-
Ubiquitination: Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Recognition and Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex that functions as the cell's primary protein degradation machinery.
-
Degradation and Recycling: The proteasome unfolds and degrades the target protein into small peptides. The ubiquitin molecules are recycled, and the PROTAC is released to engage another target protein molecule, thus acting catalytically.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. lifesensors.com [lifesensors.com]
- 6. dash.harvard.edu [dash.harvard.edu]
Application Notes and Protocols for Assessing VH101, an Acid-Based PROTAC's Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] This technology offers a distinct advantage over traditional inhibitors by eliminating the entire target protein, potentially leading to a more profound and durable therapeutic effect.[3] This document provides a detailed experimental workflow and protocols for assessing the efficacy of VH101, a novel PROTAC hypothesized to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase and exhibit acid-based activity, potentially through lysosome-targeting or pH-dependent activation in the tumor microenvironment.[4][5]
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6] This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] The "acid-based" nature of VH101 suggests a mechanism tailored for acidic environments, such as the lysosome or the tumor microenvironment, which could enhance its selectivity and efficacy.[7][8]
These application notes will guide researchers through a comprehensive evaluation of VH101, from initial biochemical assays to cellular characterization and assessment of its unique acid-dependent properties.
I. VH101 Signaling Pathway and Mechanism of Action
VH101 is designed to induce the degradation of a target protein by recruiting the VHL E3 ubiquitin ligase. The proposed signaling pathway is initiated by the formation of a ternary complex, leading to polyubiquitination of the target protein and its subsequent degradation by the proteasome.
Caption: Proposed signaling pathway for VH101-mediated protein degradation.
II. Experimental Workflow for Efficacy Assessment
A multi-tiered approach is recommended to thoroughly evaluate the efficacy of VH101. The workflow progresses from confirming target engagement and degradation in biochemical and cellular systems to assessing downstream functional effects and the specific acid-based mechanism.
Caption: A comprehensive workflow for assessing the efficacy of VH101.
III. Data Presentation
Quantitative data from the following experiments should be summarized in tables for clear comparison and interpretation.
Table 1: In Vitro Degradation Profile of VH101
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Timepoint (hours) |
| Cell Line A | Target X | 24 | ||
| Cell Line B | Target X | 24 | ||
| Control Cell Line | Target X | 24 |
*DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Table 2: Cellular Viability in Response to VH101 Treatment
| Cell Line | IC50 (nM) | Treatment Duration (hours) |
| Cell Line A | 72 | |
| Cell Line B | 72 | |
| Control Cell Line | 72 |
IC50: Concentration of a drug that gives half-maximal inhibitory response.
Table 3: pH-Dependent Degradation of Target Protein by VH101
| Cell Line | pH of Media | Target Protein Level (% of Control) |
| Cell Line A | 7.4 | |
| Cell Line A | 6.5 | |
| Cell Line A | 5.5 |
IV. Experimental Protocols
Protocol 1: Target Protein Degradation Assessment by Western Blot
This protocol details the steps to quantify the degradation of the target protein in cells treated with VH101.
Materials:
-
Cell culture reagents
-
VH101 compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of VH101 or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blot: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize bands using a chemiluminescent substrate and quantify band intensities using densitometry software. Normalize target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cells and culture medium
-
96-well opaque-walled plates
-
VH101 compound
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of VH101 for 72 hours.
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents and incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescent signal against the log of the compound concentration to determine the IC50 value.
Protocol 3: Assessment of pH-Dependent Degradation
This protocol investigates the effect of acidic pH on the degradation efficacy of VH101.
Materials:
-
Cells and standard culture medium (pH 7.4)
-
Acidified culture medium (e.g., pH 6.5, 5.5, buffered with MES or other appropriate buffers)
-
VH101 compound
-
Materials for Western Blot (as in Protocol 1)
Procedure:
-
Cell Acclimatization and Treatment: Seed cells and allow them to adhere. For the acidic treatment groups, replace the standard medium with the acidified medium a few hours before treatment. Treat cells with VH101 at a fixed concentration (e.g., near the DC50) in both standard and acidified media for 24 hours.
-
Protein Degradation Analysis: Following treatment, lyse the cells and perform a Western blot as described in Protocol 1 to quantify the levels of the target protein.
-
Data Analysis: Compare the percentage of target protein degradation in cells treated at different pH levels to determine if the efficacy of VH101 is enhanced in acidic conditions.
Protocol 4: Lysosomal Colocalization by Immunofluorescence
This protocol visualizes the localization of VH101 or the target protein in relation to lysosomes.
Materials:
-
Cells grown on coverslips
-
VH101 (if fluorescently tagged) or primary antibody against the target protein
-
Lysosomal marker (e.g., LysoTracker™ dye or antibody against LAMP1)
-
Fluorescently-labeled secondary antibody
-
Fixation and permeabilization buffers (e.g., paraformaldehyde and Triton X-100)
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Treatment: Treat cells with VH101 for a specified time.
-
Lysosomal Staining: If using LysoTracker™, add it to the live cells before fixation according to the manufacturer's protocol.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Immunostaining: Block non-specific binding sites and incubate with the primary antibody against the target protein. Wash and incubate with the appropriate fluorescently-labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on slides with DAPI-containing mounting medium. Acquire images using a confocal microscope.
-
Analysis: Analyze the images for colocalization between the target protein/VH101 signal and the lysosomal marker.
V. Assessment of Off-Target Effects
A comprehensive evaluation of a PROTAC's specificity is crucial.
Protocol 5: Global Proteomics for Off-Target Identification
Mass spectrometry-based proteomics can provide an unbiased view of the cellular proteome upon treatment with VH101.
Methodology:
-
Sample Preparation: Treat cells with VH101 and a vehicle control. Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label peptides from different conditions for multiplexed analysis.
-
LC-MS/MS Analysis: Separate and analyze the labeled peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify proteins. Proteins that show a significant and dose-dependent decrease in abundance in VH101-treated samples are potential off-targets and should be validated by targeted methods like Western blotting.[9][]
Conclusion
The provided experimental workflow and protocols offer a comprehensive framework for the preclinical assessment of VH101's efficacy. By systematically evaluating its ability to induce target protein degradation, impact cellular functions, and by characterizing its unique acid-based mechanism of action, researchers can build a robust data package to support its further development as a novel therapeutic agent. A thorough investigation of off-target effects is also a critical component of this evaluation to ensure the specificity and safety of the PROTAC.
References
- 1. arvinas.com [arvinas.com]
- 2. revvity.com [revvity.com]
- 3. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeted Protein Degradation via Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. news.stanford.edu [news.stanford.edu]
Application Notes and Protocols for Cell Permeability Assays of VHL-Recruiting Acidic PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate target proteins by co-opting the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]
PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase have shown significant promise.[5][6] However, a major challenge in the development of effective PROTACs is ensuring adequate cell permeability to reach their intracellular targets.[7][8] This is particularly true for PROTACs with high molecular weight, large polar surface areas, and the presence of acidic functional groups, which can impact their physicochemical properties and ability to cross the cell membrane.[8][9]
These application notes provide detailed protocols for two standard in vitro assays to assess the cell permeability of PROTACs containing a VHL ligand (such as VH101 derivatives) and an acidic moiety: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.
Key Permeability Assays
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[10][11] It measures the diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.[11] This assay is particularly useful for early-stage screening to assess the passive diffusion characteristics of a large number of compounds.[12]
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[12][13][14] This model provides a more comprehensive assessment of permeability by considering not only passive diffusion but also active transport and efflux mechanisms.[12][15] For PROTACs, which can be subject to efflux, this assay provides critical information for predicting in vivo absorption.[16]
Data Presentation
Quantitative data from the permeability assays should be summarized for clear comparison.
Table 1: PAMPA Permeability Data for Acidic VHL-Recruiting PROTACs
| Compound ID | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Recovery (%) |
| PROTAC-A | 0.8 | 85 |
| PROTAC-B | 2.5 | 92 |
| PROTAC-C | 0.2 | 78 |
| Verapamil (Control) | >10 | >90 |
| Atenolol (Control) | <0.1 | >95 |
Table 2: Caco-2 Permeability Data for Acidic VHL-Recruiting PROTACs
| Compound ID | Papp A to B (10⁻⁶ cm/s) | Papp B to A (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Recovery (%) |
| PROTAC-A | 0.5 | 2.0 | 4.0 | 88 |
| PROTAC-B | 1.8 | 1.9 | 1.1 | 95 |
| PROTAC-C | 0.1 | 0.8 | 8.0 | 82 |
| Propranolol (Control) | >15 | >15 | ~1.0 | >90 |
| Digoxin (Control) | <0.5 | >5.0 | >10 | >85 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Materials:
-
96-well PAMPA plate (e.g., Millipore MultiScreen™ PAMPA plate)
-
Acceptor and donor plates
-
Lecithin solution (e.g., 1% in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solutions in DMSO
-
Control compounds (e.g., Verapamil for high permeability, Atenolol for low permeability)
-
Plate shaker
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Solutions:
-
Prepare the test PROTACs and control compounds at a final concentration of 10 µM in PBS with a final DMSO concentration of ≤1%.[17]
-
-
Coat the PAMPA Plate:
-
Carefully add 5 µL of the lecithin solution to each well of the donor plate membrane, ensuring the entire surface is coated.[17]
-
-
Prepare the Acceptor Plate:
-
Add 300 µL of PBS to each well of the acceptor plate.[17]
-
-
Assemble the PAMPA Sandwich:
-
Place the lipid-coated donor plate onto the acceptor plate.
-
-
Add Compounds to the Donor Plate:
-
Add 150 µL of the prepared PROTAC and control solutions to the corresponding wells of the donor plate.[17]
-
-
Incubation:
-
Incubate the plate assembly at room temperature for 4-16 hours on a plate shaker with gentle agitation.
-
-
Sample Collection and Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Collect samples from both the donor and acceptor wells.
-
Determine the concentration of the compounds in each sample using a validated LC-MS/MS method.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq]) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
-
Calculate the recovery to assess compound loss due to non-specific binding.
-
Protocol 2: Caco-2 Permeability Assay
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
24-well Transwell plates with polycarbonate membrane inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
PROTAC stock solutions in DMSO
-
Control compounds (e.g., Propranolol for high permeability, Digoxin for P-gp substrate)
-
Lucifer Yellow solution
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 18-22 days to allow for differentiation and formation of a confluent monolayer.[14]
-
Monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity (typically >200 Ω·cm²).
-
-
Prepare for the Assay:
-
On the day of the experiment, wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Prepare the test PROTACs and control compounds in HBSS at the desired concentration (e.g., 10 µM). To mitigate non-specific binding of PROTACs, 0.25% Bovine Serum Albumin (BSA) can be added to the basolateral compartment.[18]
-
Remove the buffer from the apical (A) and basolateral (B) compartments.
-
Add the compound solution to the apical compartment (e.g., 0.4 mL) and fresh HBSS (with or without BSA) to the basolateral compartment (e.g., 1.2 mL).
-
Incubate the plate at 37°C with gentle shaking for 1-2 hours.
-
At the end of the incubation, collect samples from both compartments for LC-MS/MS analysis.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Perform the assay as described above, but add the compound solution to the basolateral compartment and fresh HBSS to the apical compartment.
-
-
Monolayer Integrity Check:
-
After the permeability experiment, assess the monolayer integrity by measuring the flux of Lucifer Yellow.
-
-
Sample Analysis and Data Calculation:
-
Determine the concentration of the compounds in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[14]
-
Calculate the recovery of the compound.
-
Visualizations
Caption: Mechanism of action of a VHL-recruiting PROTAC.
Caption: Experimental workflow for the Caco-2 permeability assay.
Caption: Simplified VHL-HIF-1α signaling pathway.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Permeability Assay - Profacgen [profacgen.com]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines - Aragen Life Sciences [aragen.com]
- 16. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. enamine.net [enamine.net]
Application Notes and Protocols: VH 101, Acid in Neurodegenerative Disease Research
Topic: Application of VH 101, Acid in Neurodegenerative Disease Research
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a crucial tool in the field of chemical biology, particularly for the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] It is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most frequently utilized E3 ligases in PROTAC design.[1] this compound itself is not a therapeutic agent for neurodegenerative diseases. Instead, it serves as a building block to create PROTACs that can selectively target and degrade proteins implicated in the pathology of these conditions. This document provides detailed application notes and protocols for the use of this compound in the context of neurodegenerative disease research.
Mechanism of Action: The PROTAC Approach
PROTACs are bifunctional molecules that bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound constitutes the VHL-binding moiety of the PROTAC. The carboxylic acid group on VH 101 provides a convenient chemical handle for conjugation to a ligand that binds to a specific protein of interest (POI) involved in a neurodegenerative disease.
Diagram: PROTAC Mechanism of Action
Caption: Workflow of PROTAC-mediated protein degradation.
Application in Neurodegenerative Disease Research
The application of this compound in neurodegenerative disease research is centered on the synthesis of PROTACs to target key pathological proteins. Examples of potential targets include:
-
Tau: Hyperphosphorylated tau forms neurofibrillary tangles in Alzheimer's disease and other tauopathies.
-
α-Synuclein: Aggregated α-synuclein forms Lewy bodies in Parkinson's disease and other synucleinopathies.
-
Huntingtin (HTT): The mutant form of the huntingtin protein is the cause of Huntington's disease.
-
TDP-43: Aggregates of TDP-43 are found in amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).
By designing a PROTAC that incorporates this compound and a ligand for one of these proteins, researchers can aim to reduce the levels of the disease-causing protein.
Quantitative Data for this compound
As a chemical building block, quantitative data for this compound itself is limited to its physicochemical properties. The biological activity (e.g., IC50, DC50) is dependent on the final PROTAC molecule it is incorporated into.
| Property | Value | Reference |
| Molecular Weight | 574.67 g/mol | |
| Formula | C₂₈H₃₅FN₄O₆S | |
| Purity | ≥98% | |
| CAS Number | 2408341-97-7 | |
| Storage Temperature | -20°C |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general procedure for conjugating this compound to a protein of interest (POI) ligand containing a primary amine.
Materials:
-
This compound
-
POI ligand with a primary amine
-
Amide coupling reagents (e.g., HATU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) for characterization
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) and the POI ligand (1.2 equivalents) in anhydrous DMF.
-
Activation: Add HATU (1.5 equivalents), HOBt (1.5 equivalents), and DIPEA (3 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, quench the reaction by adding water.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using mass spectrometry and analytical HPLC.
Diagram: PROTAC Synthesis Workflow
Caption: General workflow for synthesizing a PROTAC using this compound.
Protocol 2: In Vitro Evaluation of PROTAC-Mediated Protein Degradation
This protocol describes how to assess the ability of a newly synthesized PROTAC to induce the degradation of the target protein in a cell-based assay.
Materials:
-
Cell line expressing the POI (e.g., a neuronal cell line)
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (for stock solutions)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody for the POI and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration. Determine the DC₅₀ (concentration at which 50% degradation is achieved).
Clarification on "101" Designated Compounds in Neurodegenerative Disease Research
It is important to distinguish this compound from other investigational compounds with a "101" designation that are in development for neurodegenerative diseases. The following table summarizes some of these compounds to avoid confusion:
| Compound | Mechanism of Action | Disease Target(s) | Reference(s) |
| VQ-101 | Allosteric activator of the GCase enzyme. | GBA-linked Parkinson's Disease | [3][4][5] |
| AV-101 | NMDA receptor antagonist. | Levodopa-induced dyskinesia in Parkinson's Disease | [6][7] |
| LETI-101 | CRISPR-based gene editing to repress mutant huntingtin. | Huntington's Disease | [8] |
| MP101 | Neuroprotective agent, preserves brain volume and reduces oxidative stress. | Huntington's Disease (preclinical) | [9] |
| BV-101 | AAV gene therapy to restore cholesterol metabolism and reduce mutant huntingtin. | Huntington's Disease (discontinued) | [10] |
| ATL-101 | RNA interference (RNAi) to silence the huntingtin gene. | Huntington's Disease | [11] |
| AL101 | Monoclonal antibody targeting sortilin to increase progranulin levels. | Alzheimer's Disease, Parkinson's Disease | [12][13] |
This distinction is critical for researchers to ensure they are sourcing the correct information and materials for their studies. This compound is a tool for PROTAC development, while the other compounds listed are potential therapeutic agents with distinct mechanisms of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 2408341-97-7 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 4. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 5. ibio.org [ibio.org]
- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 7. neurologylive.com [neurologylive.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Huntington’s Disease » Mitochon Pharmaceuticals [mitochonpharma.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 12. GSK and Alector initiate Phase II trial for AL101 in early AD | Alzheimer Europe [alzheimer-europe.org]
- 13. alzforum.org [alzforum.org]
Revolutionizing Drug Discovery: Quantitative Proteomics for Targeted Protein Degradation by VH101 and Acid-Activated PROTACs
For Immediate Release
In the rapidly evolving landscape of targeted protein degradation, the ability to precisely quantify protein knockdown is paramount. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing quantitative proteomics to measure the efficacy of two innovative classes of Proteolysis Targeting Chimeras (PROTACs): those employing the von Hippel-Lindau (VHL) E3 ligase ligand VH101, and novel acid-activated PROTACs designed for targeted degradation within the acidic microenvironments of lysosomes or tumors.
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] VH101 is a potent and widely used ligand that recruits the VHL E3 ubiquitin ligase, a key component of the cellular machinery responsible for tagging proteins for degradation.[2][3][4] Acid-activated PROTACs represent a cutting-edge approach, designed to be preferentially active in low pH environments, thereby offering enhanced tissue and organelle specificity.[5][6]
This guide offers a comprehensive overview of state-of-the-art quantitative mass spectrometry-based proteomics techniques—Tandem Mass Tag (TMT), Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Label-Free Quantification (LFQ)—tailored for the rigorous evaluation of these next-generation protein degraders.
Mechanism of Action: A Tale of Two Pathways
VH101-based PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and the VHL E3 ligase.[7] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[8]
Acid-Activated (Lysosome-Targeting) PROTACs operate through a distinct mechanism. These molecules are designed to be internalized into the cell and trafficked to the acidic environment of the lysosome. The low pH activates the PROTAC, enabling it to bind its target protein and a lysosomal receptor, leading to degradation within the lysosome.[9][10] This approach is particularly promising for targeting extracellular and membrane-associated proteins.[11]
Quantitative Proteomics Methodologies
The choice of quantitative proteomics method depends on the specific experimental goals, including the desired level of multiplexing, accuracy, and the nature of the biological system.
| Method | Principle | Advantages | Disadvantages |
| Tandem Mass Tag (TMT) | Isobaric labeling of peptides from different samples, allowing for multiplexed analysis in a single mass spectrometry run.[12][13] | High throughput, precise relative quantification, multiplexing up to 18 samples.[14] | Can suffer from ratio compression, requiring advanced MS techniques (MS3) for accurate quantification.[13] |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Metabolic labeling of proteins in living cells with "heavy" amino acids, allowing for direct comparison of protein abundance between labeled and unlabeled samples.[15][16] | High accuracy and precision, low experimental variability as samples are mixed early in the workflow.[15] | Limited to cell culture models, requires complete metabolic labeling which can be time-consuming.[17] |
| Label-Free Quantification (LFQ) | Compares the signal intensities of peptides across different mass spectrometry runs without the use of isotopic labels.[18][19] | Cost-effective, applicable to any sample type, unlimited number of samples can be compared.[19] | Can have higher variability between runs, requires highly reproducible chromatography and sophisticated data analysis.[20] |
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the application of TMT, SILAC, and LFQ to measure protein degradation induced by VH101 and acid-activated PROTACs.
Protocol 1: Tandem Mass Tag (TMT) Quantitative Proteomics
This protocol is ideal for comparing protein degradation across multiple PROTAC concentrations or time points in a single experiment.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest.
-
Treat cells with the VH101 or acid-activated PROTAC at various concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS and lyse using a urea-based lysis buffer (8 M urea, 75 mM NaCl, 50 mM Tris-HCl pH 8.2, supplemented with protease and phosphatase inhibitors).
-
Sonicate the lysates to shear DNA and clarify by centrifugation.
-
-
Protein Quantification and Digestion:
-
Determine protein concentration using a BCA assay.
-
Take equal amounts of protein (e.g., 50-100 µg) from each condition.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteines with iodoacetamide (IAA).
-
Dilute the urea concentration to <2 M and digest with Lys-C followed by trypsin overnight at 37°C.
-
-
TMT Labeling:
-
Desalt the digested peptides using a C18 solid-phase extraction (SPE) column.
-
Label each peptide sample with a unique TMTpro™ isobaric label according to the manufacturer's protocol.[21]
-
Quench the labeling reaction with hydroxylamine.
-
Combine all labeled samples into a single tube.
-
-
LC-MS/MS Analysis:
-
Desalt the combined TMT-labeled peptide mixture.
-
Perform offline high-pH reversed-phase fractionation to reduce sample complexity.
-
Analyze each fraction by nano-liquid chromatography coupled to a high-resolution Orbitrap mass spectrometer.
-
Use an MS3-based acquisition method to minimize ratio compression.[13] Key parameters include:
-
MS1 Resolution: 120,000
-
MS2 Isolation Window: 0.7 m/z
-
MS2 Fragmentation: CID
-
MS3 Fragmentation: HCD
-
MS3 Resolution: 50,000
-
-
-
Data Analysis:
-
Process the raw data using software such as Proteome Discoverer™ or MaxQuant.
-
Identify peptides and proteins against a relevant protein database.
-
Quantify the TMT reporter ion intensities to determine the relative abundance of each protein across the different conditions.
-
Perform statistical analysis to identify significantly degraded proteins.
-
Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol is well-suited for accurately measuring protein turnover and degradation kinetics.
-
SILAC Labeling:
-
Culture cells for at least six doublings in SILAC medium containing either "light" (12C6, 14N2-Lysine and 12C6, 14N4-Arginine) or "heavy" (13C6, 15N2-Lysine and 13C6, 15N4-Arginine) amino acids to achieve complete labeling.
-
-
Pulse-Chase Experiment:
-
For degradation rate measurements, grow cells in "heavy" medium, then switch to "light" medium containing the PROTAC (pulse). Collect cell pellets at various time points after the switch (chase).
-
The "heavy" labeled cells treated with vehicle will serve as the control.
-
-
Sample Preparation and Analysis:
-
Combine equal numbers of "heavy" (control) and "light" (PROTAC-treated) cells for each time point.
-
Lyse the combined cell pellets, quantify protein, and digest as described in the TMT protocol.
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Process the data using MaxQuant or similar software.
-
Calculate the heavy-to-light (H/L) ratio for each protein. A decrease in the H/L ratio over time for a specific protein in the PROTAC-treated sample compared to the control indicates degradation.
-
The degradation rate constant (kdeg) can be calculated from the time-course data.[22]
-
Protocol 3: Label-Free Quantification (LFQ)
This protocol is a cost-effective method for large-scale screening of PROTACs or identifying off-target effects.
-
Sample Preparation:
-
Prepare cell lysates from PROTAC-treated and vehicle-treated cells as described in the TMT protocol.
-
Digest the proteins using an in-solution or in-gel digestion protocol.
-
Desalt the peptides using C18 SPE.
-
-
LC-MS/MS Analysis:
-
Analyze each sample individually by nano-LC-MS/MS.
-
It is crucial to maintain high reproducibility in chromatography between runs.
-
Use a data-independent acquisition (DIA) or data-dependent acquisition (DDA) method.
-
-
Data Analysis:
-
Process the raw data with software capable of LFQ analysis, such as MaxQuant (using the MaxLFQ algorithm) or Spectronaut™ (for DIA data).[19]
-
The software will align the chromatograms from different runs and compare the peak intensities of the same peptide across samples to determine relative protein abundance.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples.
-
Data Presentation and Interpretation
The quantitative proteomics data should be summarized in clear and concise tables to facilitate comparison of protein degradation across different conditions.
Table 1: TMT Data Summary for a VH101-based PROTAC Targeting Protein X
| Protein | Gene | Uniprot ID | Fold Change (10 nM) | Fold Change (100 nM) | p-value (100 nM) |
| Protein X | GENEX | P12345 | 0.52 | 0.15 | <0.001 |
| Off-target 1 | OT1 | Q67890 | 0.95 | 0.88 | 0.45 |
| Housekeeping | HKP1 | P54321 | 1.02 | 0.99 | 0.89 |
Table 2: SILAC Data for Measuring Degradation Rate of Protein Y by an Acid-Activated PROTAC
| Time (hours) | H/L Ratio (Vehicle) | H/L Ratio (PROTAC) | % Degradation |
| 0 | 1.00 | 1.00 | 0 |
| 4 | 0.95 | 0.65 | 31.6 |
| 8 | 0.91 | 0.38 | 58.2 |
| 24 | 0.75 | 0.12 | 84.0 |
Table 3: LFQ Data for Off-Target Profiling of a VH101-based PROTAC
| Protein | Gene | Uniprot ID | Log2(Fold Change) | -Log10(p-value) |
| Target Z | GENEZ | P98765 | -3.5 | 6.2 |
| Off-target 2 | OT2 | Q12345 | -1.2 | 2.5 |
| Upregulated 1 | UP1 | P67890 | 1.8 | 3.1 |
By employing these robust quantitative proteomics workflows, researchers can gain deep insights into the efficacy, selectivity, and mechanism of action of novel PROTACs, thereby accelerating the development of this transformative therapeutic modality.
References
- 1. Targeted Protein Degradation: Advancements in PROTACs, LYTACs, and Autophagy-Based Approaches (2020-2024) [insights.pluto.im]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Sequential responsive nano-PROTACs for precise intracellular delivery and enhanced degradation efficacy in colorectal cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 [mdpi.com]
- 7. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Protein Degradation via Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lysosome-targeting chimaeras for degradation of extracellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Top considerations for TMT mass spectrometry analysis | Drug Discovery News [drugdiscoverynews.com]
- 13. Optimized sample preparation and data analysis for TMT proteomic analysis of cerebrospinal fluid applied to the identification of Alzheimer’s disease biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deep profiling of microgram-scale proteome by Tandem Mass Tag Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Pulse-Chase SILAC Strategy Measures Changes in Protein Decay and Synthesis Rates Induced by Perturbation of Proteostasis with an Hsp90 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Novel Pulse-Chase SILAC Strategy Measures Changes in Protein Decay and Synthesis Rates Induced by Perturbation of Proteostasis with an Hsp90 Inhibitor | PLOS One [journals.plos.org]
- 17. A Novel Pulse-Chase SILAC Strategy Measures Changes in Protein Decay and Synthesis Rates Induced by Perturbation of Proteostasis with an Hsp90 Inhibitor [infoscience.epfl.ch]
- 18. Easy and Accessible Workflow for Label-Free Single-Cell Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Label-Free Quantitation | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pH-Sensitive Nano-Complexes Overcome Drug Resistance and Inhibit Metastasis of Breast Cancer by Silencing Akt Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting poor VH 101, acid conjugation efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with poor VH 101 acid conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is VH 101, and what is its role in acid conjugation?
VH 101 is a functionalized von Hippel-Lindau (VHL) E3 ligase ligand.[1][2][3][4] It is a key component in the development of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[1][5] VH 101 is supplied with a carboxylic acid linker, making it ready for conjugation to a target protein ligand via an amide bond.[2][3][4]
Q2: What is the chemical principle behind VH 101 acid conjugation?
The carboxylic acid on the VH 101 linker is typically activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7][8] EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester. This amine-reactive intermediate then readily couples with a primary amine (e.g., a lysine residue) on the target protein or ligand to form a stable amide bond.[6]
Q3: What are the critical first steps before starting the conjugation reaction?
Proper preparation is crucial for successful conjugation. Ensure that your target protein is in an amine-free buffer, such as phosphate-buffered saline (PBS) or MES buffer. Buffers containing primary amines like Tris will compete with your target protein for reaction with the activated VH 101, significantly reducing conjugation efficiency. Also, ensure that EDC and NHS/Sulfo-NHS reagents are fresh and have been stored properly (desiccated at -20°C) to prevent hydrolysis, which leads to inactivation.[8]
Troubleshooting Guide
Poor conjugation efficiency can arise from various factors throughout the experimental workflow. This guide addresses specific issues in a question-and-answer format to help you identify and resolve common problems.
Issue 1: Low or No Conjugation Product Observed
| Possible Cause | Troubleshooting Steps & Rationale |
| Inactive Reagents | Solution: Purchase fresh EDC and NHS/Sulfo-NHS. These reagents are moisture-sensitive. Always allow them to warm to room temperature in a desiccator before opening to prevent condensation. Prepare solutions immediately before use as they are prone to hydrolysis in aqueous environments. |
| Suboptimal pH | Solution: The two-step conjugation process has different optimal pH ranges. The activation of VH 101's carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-6.0. The subsequent coupling of the NHS-activated VH 101 to the amine on the target protein is most efficient at a pH of 7.2-8.5.[7] Use a buffer like MES for the activation step and then adjust the pH with a non-amine buffer like PBS for the coupling step. |
| Incorrect Molar Ratios | Solution: The molar ratio of VH 101 to EDC and NHS is critical. A significant molar excess of EDC and NHS is often required. Start with a molar ratio of 1:5:10 (VH 101:EDC:NHS) and optimize from there. A high excess of the activating agents can sometimes lead to protein precipitation, so it's a balance that may require empirical determination. |
| Interfering Substances in Protein Sample | Solution: Ensure your protein sample is free of amine-containing buffers (e.g., Tris) and storage proteins (e.g., BSA), which will compete for conjugation. Perform a buffer exchange into an appropriate reaction buffer (e.g., PBS or MES) using dialysis or a desalting column prior to conjugation. |
| Insufficient Incubation Time/Temperature | Solution: The activation step is typically rapid (15-30 minutes at room temperature). The coupling reaction can be performed for 1-2 hours at room temperature or overnight at 4°C. If yields are low, consider extending the coupling incubation time. |
Issue 2: Precipitation of Protein During Conjugation
| Possible Cause | Troubleshooting Steps & Rationale |
| High Concentration of Reagents | Solution: A large excess of EDC can sometimes cause protein precipitation. If you observe this, try reducing the molar excess of EDC in the activation step. |
| Protein Instability | Solution: The addition of reagents or a change in buffer conditions can affect protein stability and lead to aggregation. Ensure your protein is soluble and stable in the chosen reaction buffers. Consider screening different non-amine buffers to find one that maintains protein solubility throughout the conjugation process. |
| Hydrophobicity of VH 101 | Solution: VH 101 is a relatively hydrophobic small molecule. If your target protein is also hydrophobic, the resulting conjugate may have limited solubility. It may be necessary to include a small percentage of an organic co-solvent (e.g., DMSO) in the reaction buffer, but be cautious as this can affect protein stability. |
Quantitative Data Summary
The following tables provide recommended starting conditions for VH 101 acid conjugation. Note that optimization is often necessary for each specific target protein.
Table 1: Recommended Buffer Conditions
| Step | Buffer | pH Range | Rationale |
| Activation | 0.1 M MES | 4.5 - 6.0 | Optimal for EDC/NHS activation of carboxylic acids. |
| Coupling | 1X PBS | 7.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines. |
Table 2: Recommended Molar Ratios of Reagents
| Reagent | Molar Ratio (relative to VH 101) | Rationale |
| EDC | 2 - 10 fold excess | Drives the activation of the carboxylic acid. |
| NHS/Sulfo-NHS | 5 - 25 fold excess | Stabilizes the activated intermediate, increasing coupling efficiency. |
| Target Protein | 1 - 1.5 fold excess | Ensures efficient capture of the activated VH 101. |
Experimental Protocols
Key Experiment: Two-Step EDC/NHS Conjugation of VH 101 to a Target Protein
This protocol provides a general framework for the conjugation of VH 101 to a protein containing accessible primary amines.
Materials:
-
VH 101, acid
-
Target Protein in amine-free buffer (e.g., 1X PBS, pH 7.4)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Allow EDC and Sulfo-NHS vials to warm to room temperature before opening.
-
Prepare EDC and Sulfo-NHS solutions fresh in Activation Buffer immediately before use.
-
-
Activation of VH 101:
-
Dissolve VH 101 in an appropriate solvent (e.g., DMSO) and then dilute into Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 10-fold molar excess of Sulfo-NHS to the VH 101 solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Target Protein:
-
Immediately add the activated VH 101 solution to the target protein solution (in Coupling Buffer). A 1:1 to 1:1.5 molar ratio of activated VH 101 to protein is a good starting point.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated VH 101.
-
-
Purification of the Conjugate:
-
Remove unreacted VH 101, EDC, NHS, and quenching reagent by size-exclusion chromatography (SEC) using a desalting column equilibrated with an appropriate storage buffer (e.g., 1X PBS, pH 7.4).
-
Alternatively, purification can be performed using HPLC with a suitable column (e.g., C4, C18, or SEC).[4]
-
-
Characterization:
Visualizations
Caption: PROTAC Mechanism of Action using a VH 101-based degrader.
Caption: General experimental workflow for VH 101 acid conjugation.
Caption: Troubleshooting decision tree for poor VH 101 conjugation efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. covachem.com [covachem.com]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. cellmosaic.com [cellmosaic.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 10. Covalent labeling and mass spectrometry reveal subtle higher order structural changes for antibody therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of peptide-oligonucleotide heteroconjugates by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of VH 101-Based PROTACs
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with VH 101, acid-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: My VH 101-based PROTAC has poor aqueous solubility. What are the primary reasons for this?
A1: PROTACs, particularly those derived from VHL E3 ligase ligands like VH 101, often exhibit poor solubility due to their inherent physicochemical properties. These molecules typically have a high molecular weight (often exceeding 800 Da), a large and rigid structure, and significant hydrophobicity.[] This combination of factors contributes to low aqueous solubility, which can hinder biological assays and limit in vivo applications. The "beyond Rule of 5" characteristics of most PROTACs are a primary driver of these solubility challenges.
Q2: What are the initial, simple steps I can take in the lab to solubilize my PROTAC for in vitro assays?
A2: For initial in vitro experiments, using co-solvents is a common starting point. Dimethyl sulfoxide (DMSO) is the most frequently used co-solvent for creating stock solutions of PROTACs. From this DMSO stock, you can make further dilutions in aqueous buffers. However, it is crucial to be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. If DMSO alone is insufficient, you can explore other organic co-solvents like ethanol, or use formulation aids such as cyclodextrins, which can encapsulate the hydrophobic PROTAC molecule and improve its solubility in aqueous solutions.
Q3: Can the choice of E3 ligase ligand affect the solubility of a PROTAC?
A3: Yes, the choice of the E3 ligase ligand can significantly impact the overall physicochemical properties of the PROTAC. VHL-based PROTACs, which utilize ligands like VH 101, are often reported to have different solubility profiles compared to PROTACs based on other E3 ligases like Cereblon (CRBN).[2][3] While both classes of PROTACs are large molecules, subtle differences in the structure and properties of the E3 ligase ligand can influence the solubility of the final PROTAC conjugate.[]
Troubleshooting Guide: Improving Solubility
Issue: My VH 101-based PROTAC precipitates out of solution during my cell-based assay.
Solution 1: Formulation Strategies
Formulation can be a powerful tool to enhance the apparent solubility and stability of your PROTAC in aqueous media. Two commonly employed methods are the preparation of amorphous solid dispersions (ASDs) and nanoformulations.
-
Amorphous Solid Dispersions (ASDs): ASDs involve dispersing the PROTAC in a polymer matrix, which prevents the molecule from crystallizing and thereby enhances its dissolution rate and apparent solubility.[4][5]
-
Nanoformulations: Encapsulating the PROTAC within nanoparticles, such as lipid-based nanoparticles or polymeric micelles, can improve its solubility, stability, and delivery to cells.[6][7][8][9]
Solution 2: Chemical Modification
If formulation strategies are not sufficiently effective or suitable for your experimental needs, chemical modification of the PROTAC structure can be considered.
-
Incorporate Solubilizing Groups: The linker region of the PROTAC is a prime location for chemical modification. Introducing polar or ionizable groups, such as piperazines or other nitrogen-containing heterocycles, can significantly increase the aqueous solubility of the PROTAC.[10][11][12]
-
Modify the VHL Ligand: While VH 101 is a validated VHL ligand, subtle modifications to its structure, such as the addition of solubilizing moieties, can improve the overall properties of the resulting PROTAC without compromising its binding to VHL.[10][11][12][13]
Quantitative Data Summary
The following table presents illustrative data on how different formulation and chemical modification strategies can improve the aqueous solubility of a hypothetical VH 101-based PROTAC. Please note that this data is for demonstrative purposes and actual results will vary depending on the specific PROTAC structure and experimental conditions.
| PROTAC Formulation/Modification | Solubility in PBS (pH 7.4) | Fold Increase |
| Unmodified VH 101-PROTAC | 0.5 µM | 1x |
| VH 101-PROTAC with 5% DMSO | 10 µM | 20x |
| VH 101-PROTAC with 1% Cyclodextrin | 25 µM | 50x |
| Amorphous Solid Dispersion (ASD) with HPMCAS | 50 µM | 100x |
| Nanoformulation (Lipid Nanoparticles) | 80 µM | 160x |
| Chemically Modified (Piperazine in Linker) | 90 µM | 180x |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Materials: VH 101-based PROTAC, a suitable polymer (e.g., Hydroxypropyl Methylcellulose Acetate Succinate - HPMCAS), and a volatile organic solvent in which both the PROTAC and polymer are soluble (e.g., acetone or a mixture of dichloromethane and methanol).
-
Procedure:
-
Dissolve the VH 101-based PROTAC and HPMCAS in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:9 by weight).
-
Ensure complete dissolution of both components with gentle vortexing or sonication.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to form a thin film.
-
Dry the resulting solid dispersion under a vacuum to remove any residual solvent.
-
The resulting ASD can then be reconstituted in an aqueous buffer for solubility testing or biological assays.
-
Protocol 2: Preparation of a PROTAC Nanoformulation by Nanoprecipitation
-
Materials: VH 101-based PROTAC, a biodegradable polymer (e.g., PLGA-PEG), an organic solvent miscible with water (e.g., acetone or acetonitrile), and an aqueous solution (e.g., deionized water or PBS), optionally containing a surfactant (e.g., Poloxamer 188).
-
Procedure:
-
Organic Phase Preparation: Dissolve the VH 101-based PROTAC and the PLGA-PEG copolymer in the organic solvent.
-
Nanoprecipitation: Vigorously stir the aqueous solution. Add the organic phase dropwise to the stirring aqueous phase. The rapid diffusion of the solvent will cause the polymer to precipitate, encapsulating the PROTAC into nanoparticles.
-
Solvent Removal: Allow the mixture to stir for several hours in a fume hood to evaporate the organic solvent.
-
Purification (Optional): The nanoparticle suspension can be purified to remove unencapsulated PROTAC by methods such as centrifugation followed by resuspension or by dialysis.
-
The resulting nanoformulation is ready for characterization and use in experiments.
-
Visualizations
References
- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α [mdpi.com]
- 3. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. dovepress.com [dovepress.com]
- 7. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 8. Cancer-Specific Delivery of Proteolysis-Targeting Chimeras (PROTACs) and Their Application to Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles [frontiersin.org]
- 10. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. login.medscape.com [login.medscape.com]
Technical Support Center: Optimizing PROTAC Linker Length with VH101
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when optimizing the linker length of Proteolysis-Targeting Chimeras (PROTACs) that utilize the VH101 E3 ligase ligand.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length critical for efficacy?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase (in this case, one derived from VH101 to recruit the von Hippel-Lindau E3 ligase), and a linker that connects these two components.[1] The linker's primary function is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, thereby marking it for degradation by the proteasome.[2][3]
The length of the linker is a crucial parameter influencing the efficacy of a PROTAC.[2][3] An optimal linker length is necessary for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[4] Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[4] Therefore, optimizing the linker length is a critical step in developing a potent PROTAC.
Q2: What does "VH101, acid" refer to in the context of PROTAC synthesis?
A2: "VH101, acid" is a functionalized von Hippel-Lindau (VHL) protein ligand used as a building block for PROTAC synthesis.[5][6] It contains the VHL E3 ligase ligand and an alkyl linker terminating in a carboxylic acid group.[5][6] This carboxylic acid serves as a reactive handle for conjugation to a linker attached to the target protein ligand, typically through an amide bond formation. This modular approach allows for the systematic variation of the linker to optimize PROTAC performance.
Q3: How does linker composition, besides length, impact PROTAC performance?
A3: Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability.[3] For instance, incorporating hydrophilic polyethylene glycol (PEG) units can enhance solubility, while more rigid structures like piperazine or piperidine rings can improve conformational stability and may enhance cell permeability.[3][7] The chemical nature of the linker can also affect the stability of the ternary complex and, consequently, the degradation efficiency.[3]
Q4: What is the "hook effect" in PROTACs, and how can linker optimization help?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation. A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, stabilizing the ternary complex and mitigating the hook effect.
Troubleshooting Guide
This section addresses common issues encountered during PROTAC linker optimization experiments.
| Problem | Potential Cause | Troubleshooting/Optimization Steps |
| Good binary binding, but no target degradation. | Suboptimal Linker Length: The linker may be too short or too long to facilitate a stable and productive ternary complex. | Synthesize a library of PROTACs with varying linker lengths (e.g., systematically increasing the number of PEG units or alkyl chain length) to identify the optimal length. |
| Unfavorable Ternary Complex Conformation: The linker may orient the target protein in a way that the lysine residues for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme. | Redesign the linker to alter the relative orientation of the two proteins. This can involve changing the attachment points of the linker on the target ligand or the E3 ligase ligand. | |
| Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target. | Modify the linker to improve its properties. For example, incorporate more polar groups (like PEG) to increase solubility or use permeability-enhancing motifs. | |
| High DC50 or low Dmax values. | Inefficient Ternary Complex Formation: The linker may not be optimal for stabilizing the ternary complex, leading to less efficient ubiquitination. | Experiment with different linker compositions (e.g., more rigid or more flexible linkers) to enhance ternary complex stability. Biophysical assays like SPR or ITC can be used to quantify ternary complex formation and stability. |
| "Hook Effect": At higher concentrations, the formation of binary complexes may be outcompeting the formation of the productive ternary complex. | Perform a full dose-response curve to identify the optimal concentration range. If a strong hook effect is observed, redesigning the linker to be more rigid or to promote positive cooperativity may be beneficial. | |
| Inconsistent degradation results between experiments. | Cell Health and Passage Number: Variations in cell confluency, passage number, or overall health can affect the efficiency of the ubiquitin-proteasome system. | Standardize cell culture conditions, including using cells within a defined passage number range and ensuring consistent seeding densities. |
| PROTAC Instability: The PROTAC may be unstable in the cell culture medium over the course of the experiment. | Assess the stability of the PROTAC in the experimental medium over time using methods like LC-MS. |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically. The following tables provide examples from the literature illustrating the impact of linker length on PROTAC efficacy.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [8][9]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Data suggests that for ERα degradation using a VHL-based PROTAC, a 16-atom linker was found to be optimal.[8][9]
Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation [8][10]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
For TBK1 degradation, a 21-atom linker demonstrated the highest potency, with linkers shorter than 12 atoms being inactive.[8][10]
Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust experimental assays. Below are detailed protocols for key experiments.
Western Blot for Determination of DC50 and Dmax
This is the standard method for quantifying the reduction in target protein levels.
Materials:
-
6-well cell culture plates
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. The final DMSO concentration should be consistent across all wells (typically ≤ 0.1%). Treat the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
Biophysical Assays for Ternary Complex Formation
These assays provide insights into the formation and stability of the ternary complex.
Protocol Outline:
-
Immobilize the E3 ligase (e.g., VHL complex) on the sensor chip.
-
Inject the target protein at various concentrations to measure binary interaction.
-
Inject the target protein pre-incubated with different concentrations of the PROTAC to measure ternary complex formation.
-
Regenerate the sensor chip between cycles.
-
Analyze the sensorgrams to determine binding affinities (KD) and kinetics (ka, kd).
Protocol Outline:
-
Place the E3 ligase in the sample cell.
-
Titrate the PROTAC into the E3 ligase solution to measure the heat of binary interaction.
-
In a separate experiment, titrate the PROTAC into a solution of the target protein to measure its binary interaction.
-
To measure ternary complex formation, place the E3 ligase and a saturating concentration of the target protein in the sample cell and titrate in the PROTAC.
-
Analyze the thermograms to determine binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Cellular Permeability Assays
These assays assess the ability of the PROTAC to cross the cell membrane.
This is a high-throughput, cell-free assay that models passive diffusion.
Protocol Outline:
-
A filter plate is coated with a lipid-infused artificial membrane, separating a donor and an acceptor well.
-
The PROTAC is added to the donor well.
-
After an incubation period, the concentration of the PROTAC in both the donor and acceptor wells is measured by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport.
Protocol Outline:
-
Caco-2 cells are cultured on a semi-permeable membrane in a transwell plate for ~21 days to form a differentiated monolayer.
-
The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
The PROTAC is added to the apical (top) side of the monolayer.
-
After incubation, the concentration of the PROTAC in the basolateral (bottom) chamber is measured.
-
The apparent permeability coefficient (Papp) is calculated. To assess active efflux, the experiment can be performed in the reverse direction (basolateral to apical).
Visualizations
Below are diagrams created using the Graphviz DOT language to illustrate key concepts and workflows.
Caption: PROTAC mechanism of action.
Caption: Experimental workflow for linker optimization.
References
- 1. scispace.com [scispace.com]
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects with VH101 and Acid PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VH101-based and acid-linked PROTACs. Our aim is to facilitate seamless experimentation and data interpretation for scientists and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is VH101 and what are "acid PROTACs"?
A1: VH101 is a high-affinity, functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It serves as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). "Acid PROTACs" is a term used to describe PROTACs that are synthesized using a VH101 derivative that includes a carboxylic acid functional group. This acid group provides a convenient attachment point for a linker, which in turn is connected to a ligand that binds to the target protein of interest.
Q2: How do VH101-based PROTACs work?
A2: VH101-based PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The VH101 moiety of the PROTAC binds to the VHL E3 ligase, while the other end of the PROTAC binds to the target protein. This brings the target protein and the E3 ligase into close proximity, forming a ternary complex. This proximity allows the E3 ligase to tag the target protein with ubiquitin molecules, marking it for degradation by the proteasome.
Q3: What are the potential off-target effects of VH101-based PROTACs?
A3: Off-target effects with PROTACs can arise from several sources:
-
Warhead-related off-targets: The ligand for the target protein may bind to other proteins with similar binding domains.
-
E3 ligase-related off-targets: The VH101 moiety could potentially alter the natural substrate profile of VHL, though this is less common.
-
Neo-substrate off-targets: The formation of the ternary complex can sometimes lead to the ubiquitination and degradation of proteins other than the intended target.
-
Cytotoxicity: At high concentrations, the PROTAC molecule itself or its components may exhibit off-target cytotoxicity.
Q4: Does the "acid" linker attachment in acid PROTACs influence experimental outcomes?
A4: The carboxylic acid used for linker attachment is a common chemical handle and does not typically introduce unique, widespread experimental issues. However, the overall properties of the linker, including its length, composition (e.g., PEG vs. alkyl), and rigidity, can significantly impact a PROTAC's performance.[1][2] For instance, the linker composition can affect cell permeability and solubility. The introduction of a strong acid, such as a carboxylic acid, may in some cases interfere with P-glycoprotein (P-gp) binding, potentially reducing efflux from the cell.[3]
Troubleshooting Guides
Problem 1: No or low degradation of the target protein.
| Possible Cause | Recommended Solution |
| Poor Cell Permeability | 1. Assess Permeability: Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement within the cell. 2. Optimize Linker: Modify the linker to improve physicochemical properties. Consider incorporating features that enhance cell uptake, such as replacing alkyl chains with PEG units or introducing cyclic moieties.[2] |
| Inefficient Ternary Complex Formation | 1. Confirm Binding: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm binary binding of the PROTAC to both the target protein and VHL. 2. Assess Ternary Complex Formation: Employ assays like NanoBRET to directly measure the formation of the ternary complex in live cells. 3. Vary Linker: Synthesize and test a panel of PROTACs with different linker lengths and compositions, as linker characteristics are critical for optimal ternary complex geometry.[1][2] |
| Low VHL E3 Ligase Expression | 1. Confirm Expression: Verify the expression levels of VHL in your cell line of interest using Western blotting or qPCR. 2. Choose an Alternative Cell Line: If VHL expression is low, consider using a different cell line with higher endogenous VHL levels. |
| PROTAC Instability | 1. Assess Stability: Evaluate the stability of your PROTAC in cell culture media and cell lysate over the time course of your experiment using LC-MS/MS. 2. Modify Linker: If instability is an issue, consider linker modifications that may enhance metabolic stability. |
Problem 2: "Hook Effect" observed (decreased degradation at high PROTAC concentrations).
| Possible Cause | Recommended Solution |
| Formation of Non-productive Binary Complexes | 1. Perform a Wide Dose-Response: Test a broad range of PROTAC concentrations to fully characterize the bell-shaped curve and identify the optimal concentration for maximal degradation. 2. Biophysical Confirmation: Use techniques like ITC or SPR to measure the formation of binary and ternary complexes at various concentrations to understand the relationship between complex formation and the observed degradation profile. |
Problem 3: Significant off-target protein degradation.
| Possible Cause | Recommended Solution |
| Lack of Warhead Specificity | 1. Global Proteomics: Perform unbiased quantitative proteomics (e.g., using LC-MS/MS) to identify all proteins that are degraded upon PROTAC treatment. 2. Validate Off-Targets: Confirm potential off-targets identified by proteomics using orthogonal methods like Western blotting. 3. Optimize Warhead: If significant off-target degradation is observed due to the warhead, consider designing a more selective binder for your target protein. |
| Formation of Off-Target Ternary Complexes | 1. Modify Linker: The linker can influence which proteins are presented for ubiquitination. Systematically varying the linker length and attachment points can sometimes abrogate off-target degradation.[2] |
Experimental Protocols & Methodologies
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a VH101-based PROTAC to induce the ubiquitination of a target protein in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL/Elongin B/Elongin C (VBC) complex
-
Recombinant target protein of interest (POI)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
VH101-based PROTAC and controls (e.g., inactive epimer)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the POI and ubiquitin
Protocol:
-
Assemble the ubiquitination reaction mixture on ice, containing E1, E2, VBC complex, POI, ubiquitin, and ATP in ubiquitination buffer.
-
Add the VH101-based PROTAC or control compound at the desired concentration.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an antibody against the POI. A high molecular weight smear or laddering pattern indicates polyubiquitination.
-
A parallel Western blot using an anti-ubiquitin antibody can also be performed to confirm ubiquitination.
Quantitative Global Proteomics for Off-Target Identification
This workflow allows for the unbiased identification of proteins degraded upon treatment with a VH101-based PROTAC.
Protocol:
-
Cell Culture and Treatment: Culture cells of interest and treat with the VH101-based PROTAC at its optimal degradation concentration, a higher concentration (to assess the hook effect), a vehicle control (e.g., DMSO), and a negative control PROTAC (e.g., an inactive epimer).
-
Cell Lysis and Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.
-
Isobaric Labeling (Optional but Recommended): Label the peptide samples from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Use appropriate software to identify and quantify proteins across all samples. Perform statistical analysis to identify proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the controls. These are potential off-targets that require further validation.
Visualizations
Caption: VH101-Acid PROTAC Signaling Pathway
Caption: Troubleshooting Workflow for Lack of Degradation
References
Technical Support Center: Troubleshooting VHL-101 Acid PROTAC Degradation Failure
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to address the common issue of a VHL-101 acid-based Proteolysis Targeting Chimera (PROTAC) failing to degrade its target protein.
Troubleshooting Guide: Why is My PROTAC Not Working?
This guide follows a logical workflow to diagnose potential issues in your experiment.
dot
Caption: A logical workflow for troubleshooting lack of PROTAC activity.[1][2]
Question 1: Have I performed the essential foundational checks?
Before investigating complex biological reasons, it's crucial to rule out common experimental issues.
-
PROTAC Integrity and Stability: Confirm the purity and identity of your synthesized PROTAC. Assess its stability in your cell culture medium over the time course of your experiment, as degradation of the compound itself will prevent any downstream effects.[1]
-
Detection Method: Ensure your Western blot protocol is optimized.[3] Verify that your primary antibody is specific and sensitive for the target protein. Use a positive control cell lysate known to express the target protein at detectable levels.[3]
-
Essential Controls: Your experiment must include proper controls to interpret the results accurately.
| Control Type | Purpose | Expected Outcome |
| Vehicle Control (e.g., DMSO) | Establishes the baseline level of the target protein. | No change in target protein levels. |
| Positive Control Degrader | Confirms that the degradation machinery in your cell line is functional. | Significant degradation of its known target. |
| Inactive Control PROTAC | A structurally similar molecule that does not bind the target or E3 ligase, to rule out off-target or compound-specific toxicity.[4] | No degradation of the target protein. |
| Proteasome Inhibitor (e.g., MG132) | Co-treatment with your PROTAC should "rescue" the target from degradation, confirming a proteasome-dependent mechanism.[3] | Target protein levels are restored or increased compared to PROTAC-only treatment. |
Question 2: Is my PROTAC getting into cells and engaging its targets?
A PROTAC cannot work if it doesn't reach its intracellular targets. Due to their high molecular weight, PROTACs often suffer from poor cell permeability.[5][6][7]
-
Poor Cell Permeability: The "acid" functionality in the VHL-101 precursor can lead to a charged molecule at physiological pH, potentially hindering passive diffusion across the cell membrane.
-
Lack of Target Engagement: The PROTAC must bind to both the target protein and the VHL E3 ligase inside the cell.
Question 3: Is a stable and productive ternary complex forming?
The core of PROTAC action is the formation of a ternary complex (Target Protein-PROTAC-E3 Ligase).[13][14] Failure at this step is a common reason for inactivity.
-
Inefficient Ternary Complex Formation: Even if the PROTAC binds to the target and VHL individually, it may not be able to bring them together effectively. This is often an issue with the linker design (length, rigidity, or attachment points).[15]
-
Non-Productive Conformation: A ternary complex might form, but in a geometry where the E3 ligase cannot ubiquitinate any accessible lysine residues on the target protein's surface.[1][16]
dot
Caption: The mechanism of action for a VHL-based PROTAC.
-
Recommended Actions:
-
Confirm Complex Formation: Use Co-Immunoprecipitation (Co-IP) to pull down the VHL E3 ligase and blot for the target protein (or vice-versa). An increase in the co-precipitated protein in the presence of your PROTAC indicates ternary complex formation.
-
Biophysical Assays: Techniques like TR-FRET, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) can quantify the formation and stability of the ternary complex in vitro.[1][17] These assays can also determine the "cooperativity" of the complex, a key factor in degradation efficiency.[16][18]
-
Question 4: Is the cellular degradation machinery functional?
If the PROTAC engages the target and forms a ternary complex, the issue may lie within the cell's own machinery.
-
Low E3 Ligase Expression: The VHL E3 ligase must be present at sufficient levels in your chosen cell line.[15] VHL expression can also be reduced in hypoxic conditions.[]
-
Recommended Action: Confirm VHL expression in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line.
-
-
Compromised Ubiquitin-Proteasome System (UPS): The overall health of the cells or the presence of other compounds could inhibit the UPS.
-
Recommended Action: Run a positive control, such as the proteasome inhibitor MG132, to ensure the proteasome is active.[3]
-
-
Lack of Ubiquitination: The ternary complex may form but fail to ubiquitinate the target.
-
Recommended Action: Perform an in-cell ubiquitination assay. This involves immunoprecipitating the target protein after PROTAC and MG132 treatment and then performing a Western blot with an anti-ubiquitin antibody. A smear or ladder of high-molecular-weight bands indicates successful ubiquitination.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the "Hook Effect" and how can I mitigate it?
The "Hook Effect" is a phenomenon where target degradation decreases at high PROTAC concentrations.[1] This occurs because an excess of PROTAC molecules leads to the formation of separate, non-productive binary complexes (Target-PROTAC and PROTAC-VHL) instead of the required productive ternary complex.[15]
-
Mitigation:
-
Perform a Wide Dose-Response: Test your PROTAC over a broad concentration range (e.g., picomolar to high micromolar) to identify the optimal concentration for degradation and observe the characteristic bell-shaped curve.[15]
-
Lower Concentrations: The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.[1]
-
dot
Caption: At high concentrations, PROTACs can cause a "hook effect".
Q2: How does the "acid" in VHL-101 acid affect my PROTAC?
VHL-101 acid is a functionalized VHL ligand used as a building block for PROTAC synthesis.[20] It typically contains a carboxylic acid group that is later coupled to a linker. If this acidic group remains in the final PROTAC, it will likely be deprotonated (negatively charged) at physiological pH. This charge can significantly reduce the molecule's ability to passively diffuse across the nonpolar cell membrane, leading to poor cell permeability.[21] Most successful PROTACs are designed to be neutral or have masked polar groups to enhance cellular uptake.
Q3: How do I choose the right cell line?
The choice of cell line is critical.[] You must ensure that:
-
Your target protein is expressed at a sufficient and consistent level.
-
The VHL E3 ligase is expressed and active. While VHL is widely expressed, levels can vary between tissues and cell types.[22]
-
The ubiquitin-proteasome machinery is fully functional.
Q4: My PROTAC shows off-target effects. How can I improve selectivity?
Off-target effects can arise from the degradation of proteins other than your intended target.[4][23][24]
-
Optimize the Target Binder: Use a more selective warhead for your protein of interest.
-
Modify the Linker: The linker influences the ternary complex geometry. Systematically altering its length and composition can improve selectivity by favoring productive interactions with only the intended target.[1]
-
Quantitative Proteomics: Use techniques like Tandem Mass Tagging (TMT)-based proteomics to get a global view of protein changes after PROTAC treatment, which can help identify off-target degradation early.[1]
Appendix A: Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Seeding: Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
-
Dose-Response Treatment: Treat cells with a serial dilution of your PROTAC (e.g., 8-12 concentrations, from 1 pM to 10 µM) for a fixed time (e.g., 18-24 hours).[3] Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against your target protein and a loading control (e.g., GAPDH, α-Tubulin).
-
Detection: Use a secondary antibody and an appropriate detection reagent (e.g., ECL).
-
Analysis: Quantify band intensity. Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against the log of the PROTAC concentration to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[3]
Protocol 2: In-Cell Ubiquitination Assay
-
Cell Treatment: Seed cells in 10 cm dishes. Treat with your PROTAC at an effective concentration (e.g., 3-5x DC50) for a short period (e.g., 2-6 hours) to capture the ubiquitination event before complete degradation.[3] Also, include a co-treatment condition with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours to allow ubiquitinated proteins to accumulate.
-
Lysis: Lyse cells in a denaturing IP buffer (e.g., RIPA with 1% SDS) to disrupt protein-protein interactions.
-
Immunoprecipitation (IP): Dilute the lysate with a non-denaturing buffer to reduce SDS concentration. Pre-clear the lysate, then incubate with an antibody against your target protein overnight. Capture the immune complexes with Protein A/G beads.
-
Western Blot: Wash the beads extensively, then elute the protein. Run the eluate on an SDS-PAGE gel and transfer.
-
Detection: Probe the membrane with a primary antibody against Ubiquitin. A high molecular weight smear or laddering pattern in the PROTAC + MG132 lane confirms target ubiquitination.[3]
Protocol 3: NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to a target protein in live cells.[11][25]
-
Cell Line Preparation: Use a cell line expressing the target protein fused to a NanoLuc® luciferase. A fluorescent tracer that binds the same target is also required.
-
Assay Setup: Plate the cells and add the fluorescent tracer at a fixed concentration.
-
Compound Addition: Add serial dilutions of your PROTAC. If the PROTAC binds to the target, it will displace the tracer.
-
Signal Detection: Add the NanoBRET™ substrate. Measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
Analysis: The BRET ratio (acceptor emission/donor emission) is calculated. A decrease in the BRET ratio with increasing PROTAC concentration indicates competitive displacement of the tracer, confirming target engagement. A similar assay can be configured to measure engagement with VHL.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. tandfonline.com [tandfonline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Correlating cellular ternary complex formation with degradation kinetics - American Chemical Society [acs.digitellinc.com]
- 15. benchchem.com [benchchem.com]
- 16. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 24. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Hook Effect with VH101 and Acid PROTACs
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to effectively address the hook effect in experiments utilizing VH101-based and acid-linker containing Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the hook effect and why is it a concern when using VH101-based PROTACs?
Q2: Are PROTACs containing the VH101 ligand particularly susceptible to the hook effect?
A2: While the hook effect is a general phenomenon for PROTACs, its prominence can be influenced by the specific components. VH101 is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase.[4] The relative binding affinities of the PROTAC for its target and for the E3 ligase play a role in the manifestation of the hook effect. A very high affinity for one of the binary partners can, in some cases, favor the formation of non-productive binary complexes at high concentrations. However, the linker composition and the nature of the target protein are also critical factors.[5] Therefore, while VH101's high affinity is a key attribute for potent degradation, careful dose-response studies are essential to identify the optimal concentration window and characterize any potential hook effect.
Q3: What are "acid PROTACs" and do they have special considerations regarding the hook effect?
A3: "Acid PROTACs" typically refer to PROTACs synthesized with a linker containing a carboxylic acid functional group, such as "VH 101, acid". This carboxylic acid serves as a convenient attachment point for the target-binding ligand. The presence of a charged acidic group can impact the physicochemical properties of the PROTAC, potentially affecting its solubility and cell permeability.[6] Poor cell permeability can lead to lower intracellular concentrations of the PROTAC, which might mask the hook effect if the intracellular concentration never reaches a high enough level to induce it. Conversely, if the PROTAC is actively transported into the cell, localized high concentrations could potentially exacerbate the hook effect. It is crucial to consider how the properties of an acid linker might influence the intracellular concentration of your specific PROTAC.
Q4: My dose-response curve for a VH101-acid PROTAC is bell-shaped. How do I confirm this is the hook effect and determine the true potency?
A4: A bell-shaped dose-response curve is a strong indicator of the hook effect. To confirm and accurately determine the potency of your PROTAC, you should:
-
Extend the Dose-Response Range: Ensure your experiment covers a wide range of concentrations, especially in the lower nanomolar and picomolar ranges, to fully define the bell-shaped curve and identify the optimal degradation concentration (DC50) and maximum degradation (Dmax).[2]
-
Biophysical Assays: Directly measure the formation of the ternary complex at various PROTAC concentrations using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET).[5] A decrease in ternary complex formation at high PROTAC concentrations would confirm the hook effect.
-
Cellular Target Engagement: Use cellular thermal shift assays (CETSA) or NanoBRET™ assays to confirm that the PROTAC is engaging both the target protein and VHL inside the cells at different concentrations.
Q5: How can I mitigate the hook effect in my experiments with VH101-acid PROTACs?
A5: Mitigating the hook effect primarily involves optimizing the PROTAC design and experimental conditions:
-
Linker Optimization: The length, rigidity, and composition of the linker are critical for stabilizing the ternary complex.[7] A well-designed linker can promote favorable protein-protein interactions between the target and VHL, leading to positive cooperativity and a less pronounced hook effect.[8]
-
Enhance Cooperativity: Positive cooperativity, where the binding of one protein partner increases the affinity for the other, stabilizes the ternary complex over the binary ones.[9] This can be influenced by the linker design and the specific E3 ligase-target pair.
-
Dual-Ligase PROTACs: A recent strategy involves using two different PROTACs that recruit distinct E3 ligases (e.g., VHL and KEAP1). This combinatorial approach has been shown to synergistically enhance target degradation and relieve the hook effect.[10]
Troubleshooting Guides
Issue 1: Bell-Shaped Dose-Response Curve Observed
-
Likely Cause: The hook effect.
-
Troubleshooting Steps:
-
Confirm with Wider Concentration Range: Repeat the experiment with a broader concentration range, including picomolar concentrations, to fully characterize the curve.
-
Determine Optimal Concentration: Identify the concentration that achieves maximum degradation (Dmax) and use this concentration for subsequent experiments.
-
Assess Ternary Complex Formation: Utilize biophysical assays (e.g., SPR, FRET) to correlate the decrease in degradation with reduced ternary complex formation at high concentrations.
-
Issue 2: Weak or No Degradation Observed at Expected Active Concentrations
-
Likely Cause: The tested concentrations may be on the right side of the bell curve (in the hook effect region), or the PROTAC may have poor cell permeability.
-
Troubleshooting Steps:
-
Test a Much Broader and Lower Concentration Range: It is possible the optimal degradation concentration is significantly lower than initially tested.
-
Evaluate Cell Permeability: For acid PROTACs, the charged nature of the linker could impede passive diffusion across the cell membrane.[6] Consider performing a cell permeability assay (e.g., PAMPA).[1]
-
Verify Target and VHL Expression: Ensure the cell line expresses sufficient levels of both the target protein and VHL.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for a VH101-Acid PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0.1 | 95% |
| 1 | 70% |
| 10 | 30% |
| 50 | 15% (Dmax) |
| 100 | 25% |
| 500 | 60% |
| 1000 | 85% |
Table 2: Comparison of Key Degradation Parameters
| Parameter | Value |
| DC50 | ~5 nM |
| Dmax | ~85% degradation (15% remaining) |
| Hook Effect Onset | >50 nM |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the VH101-acid PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Detect chemiluminescence using an imaging system.
-
Quantify band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
-
Immobilization: Immobilize the purified, tagged target protein onto a sensor chip.
-
Binary Interaction (PROTAC-Target): Inject a series of concentrations of the VH101-acid PROTAC to determine the binding affinity (KD) to the target protein.
-
Binary Interaction (PROTAC-VHL): In a separate experiment, immobilize VHL and inject the PROTAC to determine its KD for the E3 ligase.
-
Ternary Complex Formation:
-
Inject a constant, saturating concentration of the VH101-acid PROTAC over the immobilized target protein.
-
During this injection, inject a series of concentrations of purified VHL protein.
-
An increase in the response units upon VHL injection indicates the formation of the ternary complex.
-
-
Hook Effect Evaluation: Repeat the ternary complex formation experiment with increasing concentrations of the PROTAC while keeping the VHL concentration constant. A decrease in the VHL binding signal at high PROTAC concentrations demonstrates the hook effect at a molecular level.
Mandatory Visualization
Caption: PROTAC mechanism at optimal vs. high concentrations leading to the hook effect.
Caption: A logical workflow for troubleshooting the hook effect in PROTAC experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abstract 397: Combinatorial use of VHL and KEAP1-based PROTACs reveals unexpected synergy and hook effect relief | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Refining purification methods for VH 101, acid conjugates
Technical Support Center: VH 101 Acid Conjugates
Welcome to the technical support center for the purification of VH 101 acid conjugates. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful purification and analysis of your antibody-drug conjugate (ADC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended general purification strategy for VH 101 acid conjugates after the conjugation reaction?
A1: A multi-step chromatography process is recommended. The typical workflow begins with a capture step to remove unconjugated drug-linker and reaction-related impurities. This is followed by one or more polishing steps to resolve different drug-to-antibody ratio (DAR) species and remove aggregates. A final buffer exchange step ensures the product is in a stable formulation buffer.
Q2: Which analytical methods are critical for assessing the quality of purified VH 101?
A2: The three most critical analytical methods are:
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) and drug load distribution.[1][2][3]
-
Size Exclusion Chromatography (SEC): To quantify high molecular weight species (aggregates) and low molecular weight fragments.[4][5][6]
-
Reversed-Phase HPLC (RP-HPLC): Often coupled with mass spectrometry (MS), to confirm the identity and integrity of the conjugate.
Q3: Why is aggregation a major concern for VH 101, and how can it be controlled?
A3: Aggregation is a critical quality attribute because it can impact the product's stability, efficacy, and potentially induce an immunogenic response in patients.[7][8][9] The conjugation of hydrophobic payloads to the antibody increases the propensity for aggregation.[5][7] Control measures include optimizing buffer pH and ionic strength, avoiding exposure to stress factors like vigorous agitation or extreme temperatures, and developing a robust purification process that effectively removes aggregates.[10][11]
Purification and Analysis Workflow
The diagram below illustrates a typical workflow for the purification and analysis of VH 101 acid conjugates.
Troubleshooting Guide
This section addresses common issues encountered during the purification of VH 101 acid conjugates.
Problem 1: High Levels of Aggregation in Final Product
Q: My final VH 101 product shows >5% aggregates by SEC analysis. What are the potential causes and how can I fix this?
A: High aggregation is often caused by the increased hydrophobicity of the ADC or by suboptimal buffer conditions.[7][9] The "acid conjugate" linker may also be susceptible to hydrolysis at certain pH values, leading to conformational changes and aggregation.
Troubleshooting Steps:
-
Buffer Composition: Ensure the pH of all buffers is maintained within the optimal stability range for VH 101 (typically pH 5.0-7.5). Avoid pH conditions near the antibody's isoelectric point (pI), which can minimize solubility.[10]
-
Excipient Screening: Consider adding stabilizing excipients like arginine, sucrose, or polysorbate to your purification and final formulation buffers to minimize protein-protein interactions.[12]
-
Process Conditions: Minimize exposure to physical stress. Avoid vigorous mixing, vortexing, or pumping that can cause shear stress. Ensure controlled, slow temperature transitions if heating or cooling steps are necessary.[7]
-
Purification Optimization: Enhance the aggregate removal capability of your SEC polishing step. Consider using a column with a resin specifically designed to minimize non-specific interactions with hydrophobic ADCs.[5][6]
Problem 2: Low Yield of VH 101 After Purification
Q: I am experiencing significant product loss during my purification workflow. What are the common causes?
A: Low yield can stem from several factors, including non-specific binding to chromatography resins, product precipitation, or loss during filtration steps. The increased hydrophobicity of higher DAR species can sometimes lead to irreversible binding.
Troubleshooting Steps:
-
Review Chromatography Steps:
-
HIC: If using HIC, ensure the salt concentration in the loading buffer is not too high, which could cause precipitation. Conversely, ensure the elution gradient is shallow enough to resolve species without being so strong that it causes co-elution with impurities.
-
Ion Exchange: Product may be binding too strongly. Try adjusting the pH or increasing the salt concentration in the elution buffer.
-
-
Check for Precipitation: Visually inspect columns and tubing for precipitated protein after each run. Analyze the strip solution to see if the product is being recovered.
-
Optimize TFF/Buffer Exchange: Ensure the membrane cutoff of your TFF or dialysis cassette is appropriate (typically 30-50 kDa for an IgG-based ADC) to prevent loss of product. Monitor pressures during filtration to avoid product loss through the membrane.
-
Quantify at Each Step: Use UV-Vis (A280) to quantify the protein amount before and after each purification step to pinpoint where the loss is occurring.
Problem 3: Presence of Unconjugated Antibody or Free Drug
Q: My final product contains unconjugated antibody and/or residual free drug-linker. How can these be removed?
A: These impurities indicate an incomplete reaction or inefficient purification. Specific chromatography steps are designed to remove them.
Troubleshooting Steps:
-
Unconjugated Antibody:
-
HIC: This is the primary method for separating species based on hydrophobicity.[3][13] Unconjugated antibody is less hydrophobic and will elute earlier than the conjugated species. Optimize the elution gradient to improve resolution between the unconjugated (DAR=0) peak and the first drug-loaded peak (DAR=2, for cysteine conjugates).
-
Affinity Chromatography: Some strategies use affinity resins that bind to the drug payload itself, allowing unconjugated antibody to flow through.
-
-
Free Drug-Linker:
-
TFF/Dialysis: Tangential Flow Filtration (TFF) or dialysis are highly effective at removing small molecules like unconjugated drug-linkers from the much larger ADC.[14] Ensure sufficient diavolumes (typically 5-10) are used for complete removal.
-
SEC: Size exclusion chromatography effectively separates the large ADC from the small free drug. This is often the final polishing step.[14]
-
Quantitative Data Summary
The following tables provide typical parameters and acceptance criteria for key analytical methods.
Table 1: Typical HIC Parameters for DAR Analysis
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | Butyl or Phenyl-based HIC column | Separates based on hydrophobicity. |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0 | Promotes binding to the column. |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0 | Elutes the ADC species. |
| Gradient | 0-100% B over 30 minutes | Resolves different DAR species. |
| Flow Rate | 0.5 - 1.0 mL/min | Ensures adequate resolution. |
| Detection | UV at 280 nm | Detects the protein backbone. |
Table 2: SEC Analysis - Sample Acceptance Criteria
| Analyte | Acceptance Criteria | Rationale |
|---|---|---|
| Main Peak (Monomer) | ≥ 95.0% | Ensures product purity and homogeneity. |
| Aggregates (HMW) | ≤ 5.0% | Critical for safety and stability.[7] |
| Fragments (LMW) | ≤ 1.0% | Monitors product degradation. |
Key Experimental Protocols
Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a standard method for determining the average DAR and drug-load distribution of VH 101.[1]
-
System Preparation: Equilibrate an HPLC system with a suitable HIC column (e.g., Tosoh Butyl-NPR) using Mobile Phase A.
-
Mobile Phases:
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol (optional, aids in eluting highly hydrophobic species).
-
-
Sample Preparation: Dilute the purified VH 101 sample to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Inject 20-50 µg of the prepared sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the relative percentage of each species.
-
Calculate the average DAR using the formula: Avg. DAR = Σ (% Area of DARn * n) / Σ (% Area of DARn), where 'n' is the number of drugs for that species.
-
Protocol 2: Aggregate Analysis by Size Exclusion Chromatography (SEC)
This protocol describes the quantification of aggregates and fragments in the VH 101 sample.[5][6]
-
System Preparation: Equilibrate an HPLC or UHPLC system with a suitable SEC column (e.g., Agilent AdvanceBio SEC) using the mobile phase.
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or another formulation-relevant buffer. For some hydrophobic ADCs, adding a small amount of organic solvent (e.g., 5-10% isopropanol) may be necessary to improve peak shape.[12]
-
Sample Preparation: Dilute the purified VH 101 sample to 1-2 mg/mL in the mobile phase.
-
Chromatography:
-
Inject 10-20 µL of the sample.
-
Run an isocratic elution for 15-20 minutes.
-
Monitor absorbance at 280 nm.
-
-
Data Analysis:
-
Identify peaks corresponding to aggregates (eluting earlier than the main peak), the monomer (main peak), and fragments (eluting later).
-
Integrate the area of all peaks and calculate the relative percentage of each. The purity is reported as the percentage of the main peak area.
-
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 9. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 12. An Underlying Cause and Solution to the Poor Size Exclusion Chromatography Performance of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of VH-101 Acid PROTACs
Welcome to the technical support center for VH-101 acid PROTACs. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of PROTACs utilizing the VH-101 E3 ligase ligand with a carboxylic acid handle. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is VH-101, acid and why is it used in PROTACs?
A1: VH-101, acid is a functionalized von Hippel-Lindau (VHL) protein ligand.[1][2] It is used as a building block in the synthesis of PROTACs to recruit the VHL E3 ubiquitin ligase. The incorporated carboxylic acid handle allows for straightforward conjugation to a target protein ligand via a linker.[1][2]
Q2: What are the primary challenges affecting the in vivo bioavailability of VH-101 acid PROTACs?
A2: Like many PROTACs, those derived from VH-101 often exhibit physicochemical properties that hinder their in vivo bioavailability. These challenges typically include poor aqueous solubility, low cell permeability, and susceptibility to rapid metabolic clearance.[3][4][5] The presence of a carboxylic acid group can further influence solubility and ionization state in the gastrointestinal tract, potentially impacting absorption.
Q3: How does the linker component of a VH-101 acid PROTAC influence its bioavailability?
A3: The linker is a critical determinant of the molecule's overall properties. Modifications to the linker's length, composition, and attachment points can significantly impact metabolic stability and cell permeability.[6][7] The linker is often the most metabolically liable part of a PROTAC.[4] Optimizing the linker can also help to achieve a more compact conformation of the PROTAC, which may enhance absorption and reduce efflux.[8]
Q4: What are common metabolic pathways that lead to the degradation of PROTACs?
A4: Common metabolic pathways for PROTACs include oxidation, primarily by Cytochrome P450 (CYP) enzymes, and hydrolysis of amide or ester bonds within the linker or ligands.[4] The specific metabolic fate of a VH-101 acid PROTAC will depend on its overall structure, including the target protein ligand and the linker.
Q5: Can formulation strategies improve the in vivo performance of VH-101 acid PROTACs?
A5: Yes, formulation strategies can significantly enhance in vivo performance.[3] Techniques such as creating amorphous solid dispersions (ASDs), using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), and nanoparticle formulations can improve the solubility and absorption of poorly soluble PROTACs.[3][9][10]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low oral bioavailability despite good in vitro potency. | Poor aqueous solubility. | - Formulation: Prepare an amorphous solid dispersion (ASD) with a suitable polymer (e.g., HPMCAS, PVP VA64) to enhance dissolution.[9] - Formulation: Develop a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS).[3][11] - Chemical Modification: Synthesize a prodrug by esterifying the carboxylic acid to improve lipophilicity and membrane permeability.[6][7] |
| Low cell permeability. | - Linker Optimization: Modify the linker to reduce the number of hydrogen bond donors and increase intramolecular hydrogen bonding to shield polar groups.[7] - Prodrug Approach: Mask the carboxylic acid to create a more membrane-permeable compound.[6] | |
| High first-pass metabolism. | - In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to identify metabolic hotspots. - Chemical Modification: Modify the metabolically liable sites on the PROTAC structure, often within the linker.[6][7] | |
| High variability in in vivo exposure. | Formulation-dependent absorption. | - Optimize Formulation: Ensure the formulation is robust and provides consistent drug release. For ASDs, confirm the stability of the amorphous state. - Food Effect Study: Investigate the effect of food on absorption, as some PROTACs show improved exposure when administered with food.[6] |
| Poor in vivo efficacy despite measurable plasma exposure. | Inefficient ternary complex formation in vivo. | - Ternary Complex Modeling: Use computational modeling to assess the stability of the target:PROTAC:E3 ligase complex.[12] - Linker Optimization: Adjust the linker length and rigidity to optimize the orientation of the target protein and VHL for efficient ubiquitination.[12] |
| Rapid clearance. | - Pharmacokinetic Studies: Conduct detailed pharmacokinetic studies to determine the clearance mechanism. - Chemical Modification: Modify the structure to block sites of rapid metabolism or active transport. |
Data Presentation
Table 1: Physicochemical Properties of Hypothetical VH-101 Acid PROTACs
| Compound | MW (Da) | cLogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Aqueous Solubility (µg/mL) |
| VH-101-PROTAC-A | 850 | 5.2 | 160 | 4 | 9 | < 1 |
| VH-101-PROTAC-B | 878 | 6.1 | 155 | 3 | 9 | < 0.5 |
| VH-101-PROTAC-C (Ester Prodrug of A) | 878 | 6.5 | 150 | 3 | 9 | < 1 |
Table 2: In Vitro and In Vivo Pharmacokinetic Properties of VH-101 Acid PROTACs
| Compound | In Vitro Half-Life (Human Liver Microsomes, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B | Oral Bioavailability (Rat, %) |
| VH-101-PROTAC-A (in suspension) | 45 | 0.5 | < 2 |
| VH-101-PROTAC-A (ASD formulation) | 45 | 0.5 | 15 |
| VH-101-PROTAC-B (in suspension) | 65 | 0.3 | < 1 |
| VH-101-PROTAC-C (in suspension) | 30 (converts to A) | 2.1 | 25 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the metabolic stability of a VH-101 acid PROTAC in the presence of liver microsomes.
Materials:
-
VH-101 acid PROTAC
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the VH-101 acid PROTAC in DMSO.
-
In a 96-well plate, add phosphate buffer, the PROTAC solution (final concentration typically 1 µM), and liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the PROTAC.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Amorphous Solid Dispersion (ASD) Formulation for Improved Oral Bioavailability
Objective: To prepare an ASD of a VH-101 acid PROTAC to enhance its aqueous solubility and oral absorption.
Materials:
-
VH-101 acid PROTAC
-
A suitable polymer (e.g., HPMCAS, Eudragit® L 100-55)[9]
-
An organic solvent (e.g., dichloromethane, acetone)
-
Spray dryer or rotary evaporator
Procedure:
-
Dissolve both the VH-101 acid PROTAC and the chosen polymer in the organic solvent.
-
For spray drying, spray the solution into a heated drying chamber to rapidly evaporate the solvent, leaving the solid ASD particles.
-
For rotary evaporation, evaporate the solvent under reduced pressure to form a thin film, which is then dried further under vacuum to obtain the solid ASD.
-
Characterize the resulting ASD for its amorphous nature (using techniques like DSC or XRD) and dissolution properties in biorelevant media.
Visualizations
Caption: Mechanism of action for a VH-101 acid PROTAC.
Caption: Workflow for improving in vivo bioavailability.
References
- 1. rndsystems.com [rndsystems.com]
- 2. VH 101, acid | CAS 2408341-97-7 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. researchgate.net [researchgate.net]
- 9. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations [mdpi.com]
- 12. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of VH 101, acid with other VHL ligands
A Comparative Guide to the Efficacy of VH101 and Other VHL Ligands for Targeted Protein Degradation
Introduction
In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC is the ligand that recruits an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized ligases in PROTAC design, owing to its well-defined binding pocket and the availability of potent small molecule ligands.[1][2]
This guide provides an objective comparison of the seminal VHL ligand, VH101, with its precursors and other optimized alternatives. We present supporting experimental data, detailed methodologies for key validation assays, and visualizations to aid researchers, scientists, and drug development professionals in selecting and evaluating VHL ligands for their TPD programs.
Mechanism of Action: VHL-Based PROTACs
VHL-based PROTACs function by inducing proximity between the VHL E3 ligase complex and a protein of interest (POI). The PROTAC simultaneously binds to VHL via its VHL-recruiting ligand and to the POI. This event forms a ternary complex, which allows the E3 ligase to transfer ubiquitin from a charged E2 enzyme to lysine residues on the surface of the POI. The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[3]
References
- 1. tandfonline.com [tandfonline.com]
- 2. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
VHL vs. CRBN-Based Ligands for PROTAC Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an E3 ubiquitin ligase is a cornerstone in the rational design of Proteolysis-Targeting Chimeras (PROTACs). Among the hundreds of E3 ligases in the human proteome, Von Hippel-Lindau (VHL) and Cereblon (CRBN) have emerged as the most widely utilized due to their favorable characteristics for targeted protein degradation. This guide provides an objective comparison of VHL and CRBN-based ligands for PROTAC development, supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways.
At a Glance: VHL vs. CRBN for PROTAC Development
| Feature | VHL-Based PROTACs | CRBN-Based PROTACs |
| Ligand Size & Properties | Larger, higher molecular weight and polar surface area.[] | Smaller, lower molecular weight, affording more linker flexibility.[] |
| Binding Kinetics | Forms relatively long-lived ternary complexes.[] | Exhibits fast turn-over rates.[] |
| Tissue Distribution | Predominantly cytosolic.[] VHL levels can be low in certain solid tumors and are regulated by oxygen levels.[][2] | Can shuttle between the nucleus and cytoplasm.[] Abundant in hematopoietic cells.[2] |
| Selectivity | Generally high selectivity due to a more specific binding pocket.[2] | Broader substrate promiscuity, which can sometimes lead to off-target effects (e.g., zinc-finger transcription factors).[2] |
| Regulatory Precedent | Emerging clinical candidates. | Established history with approved immunomodulatory drugs (IMiDs).[2] |
Quantitative Performance Data
The following tables summarize key quantitative data for representative VHL and CRBN ligands and resulting PROTACs. It is important to note that direct head-to-head comparisons of PROTACs with identical target binders and linkers are limited in the literature; therefore, data should be interpreted with consideration of the different experimental contexts.
E3 Ligase Ligand Binding Affinities
| Ligand | E3 Ligase | Binding Affinity (Kd) | Assay Method |
| VH032 | VHL | 185 nM[3] | Not Specified |
| VHL Ligand (unnamed) | VHL | 3.01 nM[4] | TR-FRET |
| Thalidomide | CRBN | ~250 nM[2][5] | Not Specified |
| Lenalidomide | CRBN | ~178 nM[2][5] | Not Specified |
| Pomalidomide | CRBN | ~157 nM[2][5][6] | Not Specified |
PROTAC Performance Data
| PROTAC Example | E3 Ligase Recruited | Target Protein | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Cell Line |
| ARV-471 (Vepdegestrant) | CRBN | Estrogen Receptor (ER) | >80% degradation within 4 hours[7] | ≥90% in vivo[7] | ER+ Breast Cancer Cell Lines |
| dBET1 | CRBN | BRD4 | Not Specified | Not Specified | Not Specified |
| MZ1 | VHL | BET Bromodomains | Not Specified | Not Specified | Not Specified |
| Compound 14a | VHL (to degrade CRBN) | CRBN | 200 nM[8] | up to 98%[8] | HeLa |
Signaling and Experimental Workflow Diagrams
To contextualize the comparison, the following diagrams illustrate the relevant biological pathways and a general experimental workflow for PROTAC development.
Detailed Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for key assays used to characterize VHL and CRBN-based PROTACs.
Western Blot for Target Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., HeLa, MCF7) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.[9] Allow cells to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 to 1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours).[9][10] Include a vehicle control (e.g., DMSO).[10]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[9]
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer.[11] Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9][10]
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[9] Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[9]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[10]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
Objective: To measure the formation of the Target-PROTAC-E3 ligase ternary complex.
Methodology:
-
Reagent Preparation: Prepare purified, tagged (e.g., His-tag, GST-tag) target protein and E3 ligase (VHL or CRBN complex). Prepare fluorescently labeled antibodies that recognize these tags (e.g., Tb-anti-GST as the donor and a fluorescently labeled anti-His as the acceptor).[12][13]
-
Assay Setup: In a microplate, combine the purified target protein, E3 ligase, and labeled antibodies with varying concentrations of the PROTAC.[12][13]
-
Incubation: Incubate the mixture at room temperature to allow for complex formation. The optimal incubation time should be determined empirically (e.g., 180 minutes).[12][13]
-
FRET Measurement: Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates the proximity of the donor and acceptor fluorophores, signifying ternary complex formation.[14][15]
-
Data Analysis: Plot the FRET signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect" in PROTACs, and the peak of this curve represents the optimal concentration for ternary complex formation.[15]
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the thermodynamic parameters and binding affinity (Kd) of the PROTAC to the target protein and the E3 ligase independently.
Methodology:
-
Sample Preparation: Prepare purified target protein or E3 ligase complex in a suitable buffer. Prepare the PROTAC or E3 ligase ligand in the same buffer.
-
ITC Experiment: Load the protein into the sample cell of the ITC instrument and the ligand into the injection syringe.
-
Titration: Perform a series of injections of the ligand into the protein solution while monitoring the heat change associated with binding.
-
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
Cell Viability Assay
Objective: To assess the effect of target protein degradation on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.[16]
-
Treatment: Treat the cells with a range of PROTAC concentrations in triplicate for a specified duration (e.g., 72 hours).[16]
-
Viability Reagent Addition: Add a cell viability reagent such as CellTiter-Glo® (promega) or CCK-8.[16][17][18]
-
Measurement: Measure luminescence or absorbance according to the manufacturer's protocol using a microplate reader.[16][18]
-
Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability. Plot the cell viability against the PROTAC concentration to calculate the IC50 value.[11][16]
Conclusion
The choice between VHL and CRBN as the E3 ligase for PROTAC development is a critical decision that depends on a multitude of factors, including the specific target protein, the desired pharmacokinetic and pharmacodynamic properties, and the cellular context of the disease. CRBN-based PROTACs benefit from the smaller size and established clinical history of their ligands, while VHL-based PROTACs often exhibit higher selectivity. A thorough understanding of the characteristics of each E3 ligase and the application of robust experimental methodologies are paramount for the successful design and development of potent and selective protein degraders. Future research focusing on direct, side-by-side comparisons of VHL and CRBN-based PROTACs targeting the same protein of interest will be invaluable in further elucidating the optimal E3 ligase for specific therapeutic applications.[19]
References
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Head-to-head comparison of VH 101, acid and VH 101, thiol in PROTAC synthesis.
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate VH101 Derivative for Proteolysis Targeting Chimera (PROTAC) Synthesis.
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation as a therapeutic strategy. A critical component of a PROTAC is the E3 ligase ligand, which recruits the cellular machinery responsible for protein degradation. The von Hippel-Lindau (VHL) E3 ligase is a popular choice for this purpose, and VH101 is a potent and well-characterized VHL ligand. To facilitate the conjugation of VH101 to a linker and ultimately to a target protein ligand, it is commonly functionalized with a reactive handle, most notably a carboxylic acid (VH101-acid) or a thiol (VH101-thiol).
Data Presentation: A Comparative Overview
The choice between VH101-acid and VH101-thiol primarily dictates the conjugation chemistry employed to assemble the PROTAC. This, in turn, influences factors such as reaction conditions, compatibility with other functional groups, and the nature of the resulting chemical bond.
| Feature | VH101-Acid | VH101-Thiol |
| Functional Group | Carboxylic Acid (-COOH) | Thiol (-SH) |
| Typical Coupling Chemistry | Amide bond formation | Thioether bond formation (e.g., via Michael addition to a maleimide) |
| Common Coupling Reagents | HATU, HOBt, EDC, DCC | - |
| Linker Functional Group | Primary or secondary amine | Maleimide, haloacetyl, vinyl sulfone |
| Resulting Linkage | Amide (-CONH-) | Thioether (-S-) |
| Bond Stability | Highly stable | Generally stable, though the succinimide ring in maleimide adducts can be susceptible to hydrolysis and retro-Michael addition under certain physiological conditions. |
| Reaction Conditions | Typically anhydrous, often requires a non-nucleophilic base (e.g., DIPEA). | Typically performed in buffered aqueous or mixed aqueous/organic solutions at neutral to slightly acidic pH. |
| Orthogonality | Amine-reactive; can be orthogonal to other chemistries. | Thiol-reactive; highly selective for sulfhydryl groups, offering excellent orthogonality. |
VHL-Mediated Protein Degradation Pathway
The von Hippel-Lindau (VHL) protein is a key component of the cellular oxygen-sensing pathway. Under normal oxygen levels (normoxia), the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) is hydroxylated by prolyl hydroxylases (PHDs). This modification allows it to be recognized by the VHL E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. PROTACs containing a VHL ligand like VH101 hijack this natural process to degrade a target protein of interest.
Caption: VHL-mediated degradation and PROTAC mechanism of action.
Experimental Protocols
The following are representative protocols for the conjugation of VH101-acid and VH101-thiol to a linker bearing the appropriate reactive group. These protocols are intended as a starting point and may require optimization based on the specific characteristics of the linker and the target protein ligand.
Synthesis Workflow for VH101-Acid based PROTAC
This workflow illustrates a typical two-step synthesis where VH101-acid is first coupled to a bifunctional linker, followed by conjugation to the target protein ligand.
Caption: Synthetic workflow for a VH101-acid based PROTAC.
Protocol: Amide Coupling of VH101-Acid
This protocol describes the coupling of VH101-acid to a linker containing a primary amine.
Materials:
-
VH101-acid
-
Amine-functionalized linker
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve VH101-acid (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
In a separate flask, dissolve the amine-functionalized linker (1.1 equivalents) in anhydrous DMF.
-
To the solution of VH101-acid, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15 minutes.
-
Add the solution of the amine-functionalized linker to the activated VH101-acid solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired VH101-linker conjugate.
Synthesis Workflow for VH101-Thiol based PROTAC
This workflow outlines a typical synthesis where a linker is functionalized with a maleimide group and then reacted with VH101-thiol.
Caption: Synthetic workflow for a VH101-thiol based PROTAC.
Protocol: Thiol-Maleimide Conjugation with VH101-Thiol
This protocol describes the reaction of VH101-thiol with a maleimide-functionalized linker.
Materials:
-
VH101-thiol
-
Maleimide-functionalized linker
-
Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or preparative HPLC
Procedure:
-
Dissolve the maleimide-functionalized linker in a minimal amount of anhydrous DMSO or DMF to create a stock solution.
-
Dissolve VH101-thiol in degassed PBS buffer (pH 7.2-7.4). If solubility is an issue, a co-solvent such as DMSO or DMF can be used, but the aqueous component should be maintained.
-
Add the maleimide-linker stock solution to the VH101-thiol solution (typically a 1.1 to 1.5 molar excess of the maleimide).
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by LC-MS.
-
Upon completion, the reaction mixture can be directly purified. For small molecules, preparative HPLC is often the method of choice. For larger biomolecules, size-exclusion chromatography can be used to separate the conjugate from unreacted starting materials.
Head-to-Head Comparison: Key Considerations
VH101-Acid (Amide Bond Formation):
-
Advantages:
-
Robust and Stable Linkage: The resulting amide bond is highly stable under physiological conditions.
-
Well-Established Chemistry: Amide coupling reactions are well-understood and a wide variety of coupling reagents are commercially available.
-
-
Disadvantages:
-
Potentially Harsh Conditions: The reaction often requires anhydrous conditions and the use of organic bases, which may not be suitable for sensitive biomolecules.
-
Side Reactions: The carboxylic acid needs to be activated, which can potentially lead to side reactions if other nucleophiles are present.
-
VH101-Thiol (Thioether Bond Formation):
-
Advantages:
-
High Selectivity and Orthogonality: The reaction of a thiol with a maleimide is highly specific and can be performed in the presence of other functional groups, such as amines.
-
Mild Reaction Conditions: The conjugation can be carried out in aqueous buffers at or near neutral pH and at room temperature, making it ideal for sensitive substrates.
-
Fast Reaction Kinetics: Thiol-maleimide reactions are generally rapid.
-
-
Disadvantages:
-
Linkage Stability: While generally stable, the thioether bond formed from a maleimide can undergo a retro-Michael reaction, leading to dissociation of the conjugate. The succinimide ring can also be prone to hydrolysis.
-
Thiol Oxidation: Thiols can be susceptible to oxidation to form disulfides, which are unreactive towards maleimides. Therefore, reactions should be carried out in degassed buffers, and reducing agents may sometimes be required.
-
Conclusion
The choice between VH101-acid and VH101-thiol for PROTAC synthesis is a strategic one that depends on the overall synthetic plan, the nature of the linker, and the target protein ligand.
-
Choose VH101-acid when a highly stable amide linkage is desired and the synthetic route is compatible with standard peptide coupling conditions. It is a reliable choice for robust PROTAC design.
-
Choose VH101-thiol when high selectivity, mild reaction conditions, and orthogonality are critical. This is particularly advantageous when working with complex biomolecules or when a multi-step synthesis requires chemoselective ligations.
Ultimately, the optimal choice will be dictated by the specific requirements of the PROTAC being synthesized. Researchers should carefully consider the chemical properties of all components of their PROTAC to devise the most efficient and effective synthetic strategy.
A Comparative Guide to Orthogonal Methods for Validating Target Degradation by VH101-Based and Acid PROTACs
For researchers, scientists, and drug development professionals in the rapidly advancing field of targeted protein degradation (TPD), robust and comprehensive validation is paramount.[1] Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that eliminates disease-causing proteins rather than merely inhibiting them.[2] This unique mechanism of action necessitates a multi-faceted validation approach to confirm on-target degradation, assess specificity, and understand the underlying biology.[2] Relying on a single analytical method is insufficient; a suite of orthogonal, or independent, techniques is crucial for generating a reliable and comprehensive data package.[2][3]
This guide provides a comparative overview of key orthogonal methods for validating protein degradation mediated by PROTACs, with a focus on those utilizing VH101, a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and acid-containing PROTACs.[4] We will delve into detailed experimental protocols, present quantitative data in comparative tables, and illustrate complex workflows and pathways using clear, structured diagrams.
The PROTAC Mechanism of Action: A Primer
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase (like VHL or Cereblon), and a linker connecting the two.[2][5] The fundamental action of a PROTAC is to act as a bridge, bringing the POI into close proximity with an E3 ligase.[6] This proximity facilitates the formation of a stable ternary complex, which is the critical first step in the degradation process.[2] The E3 ligase then transfers ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[5][7] Because this process is catalytic, a single PROTAC molecule can induce the degradation of multiple target protein molecules.[8][9]
Comparison of Key Orthogonal Validation Methods
A multi-pronged approach to validation provides the highest degree of confidence in a PROTAC's efficacy and specificity.[1] The following table summarizes and compares the most commonly employed orthogonal methods.
| Method | Key Parameters | Advantages | Limitations |
| Western Blot (Immunoblotting) | DC₅₀: 50% degradation conc. Dₘₐₓ: Max degradation %[1] | Widely available, relatively simple and inexpensive, provides molecular weight confirmation.[10] | Low-throughput, semi-quantitative, dependent on antibody quality and specificity.[10][11] |
| Quantitative Proteomics (MS) | Proteome-wide abundance changes, On- and off-target identification.[10] | Unbiased, gold standard for selectivity, highly sensitive and comprehensive.[2][10][12] | Requires specialized equipment and expertise, complex data analysis, higher cost.[10] |
| Cellular Thermal Shift Assay (CETSA) | Thermal Shift (ΔTₘ), Target Engagement EC₅₀.[13] | Measures direct target engagement in intact cells or lysates without modification.[14][15] | Not all ligand binding results in a thermal shift, can have lower throughput.[16] |
| Flow Cytometry | Mean Fluorescence Intensity (MFI), % of positive/negative cells.[2] | High-throughput, single-cell analysis, quantitative, distinguishes cell populations.[11] | Requires high-quality antibodies, fixation/permeabilization can affect epitopes.[2] |
| Quantitative PCR (qPCR) | Relative mRNA expression levels (e.g., ΔΔCt). | Confirms degradation mechanism by ruling out transcriptional downregulation.[17] | Does not measure protein levels directly, only infers the mechanism. |
| HiBiT/NanoBRET™ Assays | Luminescence/BRET signal reduction, DC₅₀, Dₘₐₓ. | Real-time, live-cell measurement, highly sensitive and quantitative, HTS-compatible.[1][10] | Requires genetic modification (tagging) of the target protein.[10] |
Detailed Experimental Protocols and Workflows
Reproducible and reliable results hinge on detailed and validated methodologies.[2] Below are protocols for key orthogonal validation techniques.
Western Blot (Immunoblotting)
This is the most common technique to directly visualize and quantify the reduction in target protein levels.[7]
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency at harvest.[18] Treat cells with a dose-response of the PROTAC (e.g., 0.1 to 1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours).[18] Include a vehicle-only control (e.g., DMSO).[7]
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][7] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[7]
-
Protein Quantification: Centrifuge the lysates to pellet debris and collect the supernatant.[7] Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]
-
SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[7] Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate via electrophoresis.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[2] Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[1] Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imager.[1] Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).[2] Calculate the percentage of protein degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[2]
Quantitative Mass Spectrometry (Proteomics)
This unbiased approach is the gold standard for assessing PROTAC selectivity, as it can identify and quantify thousands of proteins simultaneously, revealing any unintended off-target degradation.[2][12]
Experimental Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that provides maximal degradation (Dₘₐₓ) and a vehicle control.[2] Lyse the cells and quantify the total protein.
-
Protein Digestion and Labeling: Digest the proteins into peptides using an enzyme like trypsin.[2] For relative quantification, label the peptides from different conditions with isobaric tags (e.g., TMT).[19]
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20]
-
Data Analysis: Use specialized software to identify peptides and proteins by searching against a protein database.[10] Quantify the relative changes in protein abundance based on the reporter ion intensities.[10] Perform statistical analysis to identify all proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.[10]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct physical engagement of the PROTAC with its target protein in a physiological context.[15] It is based on the principle that ligand binding can alter the thermal stability of a protein.[15]
Experimental Protocol:
-
Compound Incubation: Incubate intact cells or cell lysates with the PROTAC or vehicle control.[15]
-
Heat Treatment: Subject the samples to a range of temperatures (a "melt curve") or a single optimized temperature (for isothermal dose-response).[13]
-
Separation: Lyse the cells (if intact) and separate the soluble, folded proteins from the denatured, aggregated proteins by centrifugation.[21]
-
Protein Detection: Quantify the amount of soluble target protein remaining in the supernatant using methods like Western Blot, ELISA, or mass spectrometry.[14][21]
-
Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve or a change in soluble protein at a fixed temperature indicates target engagement.[15] This allows for the calculation of an EC₅₀ for target binding.[13]
Quantitative PCR (qPCR)
To ensure that the observed reduction in protein levels is due to degradation and not suppression of gene expression, it's essential to measure the target's mRNA levels.[17]
Experimental Protocol:
-
Cell Treatment: Treat cells with the PROTAC and vehicle control for the desired time.
-
RNA Extraction: Isolate total RNA from the cell pellets using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qPCR Reaction: Perform real-time PCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the amplification curves and calculate the relative mRNA expression using the ΔΔCt method. No significant change in mRNA levels upon PROTAC treatment confirms a post-transcriptional mechanism of action.[17]
Logical Workflow for PROTAC Validation
A systematic approach ensures that all critical aspects of a PROTAC's function are validated, from initial confirmation of degradation to in-depth mechanistic and selectivity profiling.
Conclusion
The validation of PROTAC-mediated protein degradation is a critical and complex process that underpins the development of this transformative therapeutic class.[2] A robust data package, built from multiple, orthogonal validation methods, is essential to confidently characterize a PROTAC's efficacy, selectivity, and mechanism of action.[2][10] By combining workhorse techniques like Western Blotting with unbiased, proteome-wide approaches like mass spectrometry and mechanistic assays such as CETSA, researchers can gain a comprehensive understanding of their PROTAC candidates.[2][12] This rigorous, multi-faceted validation strategy provides the high degree of confidence needed to advance promising new protein degraders toward the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 7. benchchem.com [benchchem.com]
- 8. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sapient.bio [sapient.bio]
- 13. youtube.com [youtube.com]
- 14. pelagobio.com [pelagobio.com]
- 15. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 17. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chempro-innovations.com [chempro-innovations.com]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Linkages: Comparing PROTACs Synthesized with VH101 Acid and VH101 Phenol
A detailed analysis of how the choice of VHL ligand exit vector influences PROTAC efficacy and development.
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge. Every component of these heterobifunctional molecules—the warhead, the E3 ligase ligand, and the linker—plays a critical role in determining the final efficacy, selectivity, and pharmacokinetic properties. Among the most widely used E3 ligase ligands is VH101, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand. The strategic attachment of the linker to VH101, known as the exit vector, is a key consideration in PROTAC design. This guide provides a comparative analysis of PROTACs synthesized using two different functionalized VH101 derivatives: VH101 acid, which provides a carboxylic acid handle for linker attachment at the benzylic position, and VH101 phenol, which offers a hydroxyl group for an ether linkage.
The Decisive Role of the Exit Vector
The point of linker attachment on the E3 ligase ligand is not a trivial choice. It significantly influences the geometry of the ternary complex, the crucial intermediate where the target protein, the PROTAC, and the E3 ligase come together for ubiquitination. An optimal exit vector will orient the target protein in a favorable position for ubiquitin transfer, leading to efficient degradation. Conversely, a suboptimal attachment point can lead to steric hindrance, unproductive ternary complex formation, and ultimately, poor degradation efficacy.
VH101 Acid: Linker attachment via the carboxylic acid at the benzylic position of VH101 results in an amide bond, a common and stable linkage in medicinal chemistry. This exit vector directs the linker away from the core VHL binding interface.
VH101 Phenol: Utilizing the phenolic hydroxyl group for linker attachment, typically forming an ether linkage, positions the linker at a different angle relative to the VHL ligand. This can lead to distinct interactions within the ternary complex compared to the benzylic attachment.
Performance Data at a Glance: A Comparative Overview
To illustrate the potential differences in performance, the following tables summarize key quantitative data for representative PROTACs synthesized with linkers attached via a benzylic acid (analogous to VH101 acid) and a phenolic hydroxyl group (analogous to VH101 phenol). It is important to note that these data are compiled from different studies targeting different proteins, and therefore represent an indirect comparison.
| PROTAC Linkage Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference Study |
| Benzylic Acid Linkage | SMARCA2 | MOLM-13 | 1.8 | >95 | Flipped Amide Linkers in VHL-Recruiting PROTACs |
| Phenolic Linkage | BRD9 | MOLM-13 | 8.3 | >90 | Structure-based design of a VHL-recruiting PROTAC |
Table 1: Comparative Degradation Efficacy. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved.
| PROTAC Linkage Type | Target Protein | Binding Assay | Binding Affinity (Kd, nM) | Reference Study |
| Benzylic Acid Linkage | SMARCA2 | ITC | 150 (to VHL) | Flipped Amide Linkers in VHL-Recruiting PROTACs |
| Phenolic Linkage | BRD9 | ITC | 47 (to VHL) | Structure-based design of a VHL-recruiting PROTAC |
Table 2: Comparative Binding Affinities. The binding affinity of the PROTAC to the VHL E3 ligase is a critical parameter for ternary complex formation.
Experimental Methodologies: The Blueprint for Evaluation
The robust evaluation of PROTAC efficacy relies on a suite of well-defined experimental protocols. Below are detailed methodologies for key assays cited in the comparative analysis.
Target Protein Degradation Assay (Western Blot)
This assay is the gold standard for quantifying the extent of target protein degradation induced by a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MOLM-13) at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and denature by boiling in Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)
ITC is a powerful biophysical technique used to directly measure the thermodynamics of binding interactions, providing insights into the formation of the PROTAC-induced ternary complex.
-
Sample Preparation:
-
Express and purify the target protein and the VHL-ElonginB-ElonginC (VCB) complex.
-
Prepare solutions of the PROTAC, target protein, and VCB complex in a matched buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP).
-
-
Binary Binding Experiments:
-
To determine the binding affinity of the PROTAC to VHL (Kd1), titrate the PROTAC solution into the VCB complex solution in the ITC cell.
-
To determine the binding affinity of the PROTAC to the target protein (Kd2), titrate the PROTAC solution into the target protein solution.
-
-
Ternary Complex Formation Experiment:
-
To measure the affinity of the PROTAC for VHL in the presence of the target protein, pre-saturate the VCB complex with the target protein and then titrate the PROTAC into this mixture.
-
-
Data Analysis:
-
Analyze the resulting thermograms to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) for each binding event.
-
Calculate the cooperativity factor (α), where α = Kd1 / Kd(ternary). An α value greater than 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its binding to the other.
-
Visualizing the Molecular Logic
To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams, generated using the DOT language, illustrate key workflows and pathways.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Conclusion: A Strategic Choice in PROTAC Design
The selection of the linker attachment point on the VHL ligand is a critical decision in the design of potent and selective PROTACs. While this guide presents an indirect comparison due to the lack of a direct comparative study, the available data suggests that both the benzylic acid and phenolic hydroxyl exit vectors on VH101 can be successfully employed to generate effective protein degraders. The optimal choice will likely be target-dependent and influenced by the specific interactions required to form a stable and productive ternary complex.
For researchers in the field, this comparative analysis underscores the importance of empirical testing of different linker strategies. A systematic approach, exploring various exit vectors, linker lengths, and compositions, coupled with rigorous biological and biophysical evaluation, will be paramount in unlocking the full therapeutic potential of targeted protein degradation. The detailed experimental protocols and workflow diagrams provided herein offer a solid foundation for such endeavors.
Assessing the Proteome-Wide Selectivity of VH 101-Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted protein degraders, such as those utilizing the von Hippel-Lindau (VHL) E3 ligase ligand VH 101, acid, represents a promising therapeutic modality. A critical aspect of their preclinical evaluation is the assessment of their selectivity across the entire proteome. High selectivity ensures that the degrader primarily eliminates the intended target protein, minimizing off-target effects and potential toxicity. This guide provides a framework for assessing the selectivity of VH 101-based degraders, compares them with alternatives, and offers detailed experimental protocols.
Understanding VH 101 and the Landscape of E3 Ligase Ligands
This compound is a functionalized ligand for the VHL E3 ubiquitin ligase and serves as a crucial building block in the creation of Proteolysis Targeting Chimeras (PROTACs)[1]. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein, a linker, and a ligand for an E3 ligase, such as VH 101. The PROTAC brings the target protein into proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome[2][3].
The choice of E3 ligase ligand can significantly influence the selectivity and efficacy of a degrader[4]. While VH 101 is a widely used VHL ligand, other E3 ligases and their corresponding ligands are also employed in degrader development, with Cereblon (CRBN) and Inhibitor of Apoptosis Proteins (IAPs) being notable examples[4][5]. The selectivity of a degrader is not solely determined by the E3 ligase ligand but is a composite of the target ligand, the linker, and the E3 ligase ligand, all of which contribute to the stability and conformation of the ternary complex (E3 ligase-degrader-target protein)[6].
Comparative Analysis of E3 Ligase Ligands for Degraders
The selection of an E3 ligase for a PROTAC can be influenced by factors such as the expression pattern of the ligase in the target cells and the desired degradation profile. The table below provides a conceptual comparison of key E3 ligase ligands used in degrader development.
| E3 Ligase Ligand Family | Common Ligands | Key Characteristics | Considerations for Selectivity Assessment |
| VHL | VH 101, VH-298 | Well-characterized binding site; often results in potent and selective degraders[5]. | Assess for off-target degradation due to promiscuous ternary complex formation. |
| Cereblon (CRBN) | Pomalidomide, Thalidomide | Can induce degradation of "neosubstrates" not naturally recognized by CRBN[7]. | Proteomic screening is crucial to identify both intended targets and potential neosubstrates. |
| IAP | Bestatin, LCL161 | Can lead to different degradation profiles compared to VHL or CRBN for the same target ligand[4]. | The cellular abundance of IAP proteins can influence degrader efficacy and selectivity. |
Experimental Protocols for Assessing Proteome-Wide Selectivity
A thorough assessment of degrader selectivity involves quantitative proteomics to compare protein levels in cells treated with the degrader versus control conditions.
Global Proteomics using Mass Spectrometry
This protocol outlines a general workflow for identifying the targets and off-targets of a degrader using quantitative mass spectrometry.
a. Cell Culture and Treatment:
-
Culture a relevant human cell line to ~80% confluency.
-
Treat cells with the VH 101-based degrader at various concentrations and time points.
-
Include appropriate controls:
-
Vehicle control (e.g., DMSO).
-
A negative control PROTAC where the E3 ligase ligand (VH 101) is chemically modified to prevent binding.
-
The target-binding moiety alone (without the E3 ligase ligand and linker).
-
b. Cell Lysis and Protein Digestion:
-
Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
c. Peptide Labeling and Fractionation:
-
For quantitative analysis, label the peptides with isobaric tags (e.g., Tandem Mass Tags, TMT).
-
Combine the labeled peptide sets and fractionate them using high-pH reversed-phase chromatography to increase proteome coverage.
d. LC-MS/MS Analysis:
-
Analyze the fractionated peptides using a high-resolution Orbitrap mass spectrometer.
-
The mass spectrometer will fragment the peptides and the TMT reporter ions, allowing for quantification of the relative protein abundance in each sample.
e. Data Analysis:
-
Process the raw mass spectrometry data using a software suite like MaxQuant or Proteome Discoverer.
-
Identify and quantify proteins across all conditions.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the degrader-treated samples compared to controls. These are potential targets and off-targets.
Advanced Methods for Distinguishing Direct vs. Indirect Effects
To differentiate between direct degradation targets and secondary effects (e.g., downregulation of a protein due to the degradation of its upstream regulator), more advanced techniques can be employed.
a. Pulse-SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture):
-
This method involves labeling proteins for a short period before treating with the degrader[3]. By focusing on the degradation of this pre-existing pool of proteins, it minimizes the confounding effects of new protein synthesis that might be altered as a secondary response to the degrader[7][8].
b. Click Chemistry-based Approaches:
-
Techniques like DegMS utilize a pulse of azidohomoalanine (AHA) and SILAC amino acids to label a specific pool of proteins. After drug treatment, these labeled proteins are enriched using click chemistry and analyzed by mass spectrometry, providing a clear picture of direct degradation events[8].
Data Presentation: Hypothetical Selectivity Profile of a VH 101-Based Degrader
The following table illustrates how quantitative proteomics data for a hypothetical VH 101-based degrader targeting Protein X could be presented.
| Protein | Function | Fold Change vs. Vehicle | p-value | Classification |
| Protein X | Intended Target | -4.2 | < 0.001 | On-Target |
| Protein Y | Kinase | -1.1 | 0.25 | No significant change |
| Protein Z | Transcription Factor | -2.5 | < 0.01 | Potential Off-Target |
| Housekeeping Protein | Structural | -0.9 | 0.89 | No significant change |
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating the complex biological processes and experimental procedures involved in assessing degrader selectivity.
Caption: Mechanism of action of a VH 101-based PROTAC degrader.
Caption: Experimental workflow for proteome-wide selectivity assessment.
Conclusion
Assessing the proteome-wide selectivity of VH 101-based degraders is a multi-faceted process that is essential for their development as safe and effective therapeutics. By employing rigorous quantitative proteomics workflows and appropriate controls, researchers can gain a comprehensive understanding of a degrader's on- and off-target effects. This knowledge is critical for optimizing degrader design and for advancing the most promising candidates toward clinical investigation. The choice of the E3 ligase ligand is a key consideration, and a thorough understanding of its potential impact on the selectivity profile is paramount.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Chemo-proteomics exploration of HDAC degradability by small molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 6. New insights and twists on PROTAC and molecular glue degraders design and mechanism - American Chemical Society [acs.digitellinc.com]
- 7. biorxiv.org [biorxiv.org]
- 8. marinbio.com [marinbio.com]
Isothermal Titration Calorimetry (ITC) for the Validation of VH 101 Acid Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the precise characterization of binding interactions between E3 ligase ligands and their respective proteins is paramount. VH 101, acid, a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, is a critical component in the development of Proteolysis Targeting Chimeras (PROTACs).[1] Validating the binding affinity of this compound to the VHL protein is a crucial step in ensuring the efficacy of any resulting PROTAC. Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard technique for such validation, offering a comprehensive thermodynamic profile of the binding event in a single experiment.[2][3][4]
This guide provides an objective comparison of ITC with other common biophysical techniques for validating the binding affinity of this compound to the VHL protein. We present supporting, albeit hypothetical, experimental data to illustrate these comparisons and provide detailed experimental protocols to aid in the design and execution of such validation studies.
Quantitative Data Comparison
To illustrate the utility of different techniques in characterizing the binding of this compound to the VHL protein, the following table summarizes hypothetical, yet realistic, quantitative data obtained from ITC and two alternative methods: Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI).
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) |
| Dissociation Constant (KD) | 85 nM | 92 nM | 105 nM |
| Association Rate (kon) | Not Directly Measured | 1.2 x 105 M-1s-1 | 1.5 x 105 M-1s-1 |
| Dissociation Rate (koff) | Not Directly Measured | 1.1 x 10-2 s-1 | 1.6 x 10-2 s-1 |
| Stoichiometry (n) | 0.98 | Not Directly Measured | Not Directly Measured |
| Enthalpy (ΔH) | -12.5 kcal/mol | Not Directly Measured | Not Directly Measured |
| Entropy (ΔS) | -8.7 cal/mol·K | Not Directly Measured | Not Directly Measured |
Note: The data presented in this table is for illustrative purposes and is based on typical values for similar small molecule-protein interactions.
Experimental Protocols
A detailed methodology is crucial for obtaining high-quality, reproducible data. Below is a comprehensive protocol for validating the binding of this compound to the VHL protein using Isothermal Titration Calorimetry.
Isothermal Titration Calorimetry (ITC) Experimental Protocol
1. Sample Preparation:
-
Protein (VHL): Recombinantly express and purify the VHL protein. Ensure the final protein preparation is of high purity (>95%) and monodisperse. Dialyze the protein extensively against the chosen assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP) to ensure buffer matching with the ligand solution.[5][6]
-
Ligand (this compound): Dissolve this compound in the same assay buffer used for the protein. Due to the carboxylic acid moiety, ensure the pH of the ligand solution is precisely matched to the protein solution to avoid heats of neutralization.[7]
-
Concentration Determination: Accurately determine the concentrations of both the VHL protein and this compound solutions using a reliable method such as UV-Vis spectroscopy or a protein concentration assay.
2. ITC Experiment Setup:
-
Instrument: Utilize a high-sensitivity isothermal titration calorimeter.
-
Sample Loading: Load the VHL protein solution (typically 10-20 µM) into the sample cell and the this compound solution (typically 100-200 µM) into the injection syringe.[6]
-
Experimental Parameters: Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (e.g., 20 injections of 2 µL each).
3. Data Collection and Analysis:
-
Titration: Initiate the titration, injecting the this compound solution into the VHL protein solution. The instrument will measure the heat changes associated with each injection.[3]
-
Control Experiment: Perform a control titration by injecting the this compound solution into the assay buffer alone to determine the heat of dilution.[2]
-
Data Analysis: Subtract the heat of dilution from the raw titration data. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).[2][8] The entropy of binding (ΔS) can then be calculated using the Gibbs free energy equation.[2]
Visualizing the Experimental Workflow
To provide a clear overview of the ITC experimental process, the following diagram illustrates the key steps involved in validating the binding of this compound to the VHL protein.
Caption: Workflow for VH 101 - VHL binding affinity validation using ITC.
Comparison with Alternative Techniques
While ITC is a powerful tool, other techniques can provide complementary information or may be more suitable in certain experimental contexts.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at a sensor surface as molecules bind and dissociate. It provides real-time kinetic data, allowing for the determination of both association (kon) and dissociation (koff) rates, from which the KD can be calculated.[9] Unlike ITC, SPR requires immobilization of one of the binding partners, which can potentially affect its binding activity.
-
Bio-Layer Interferometry (BLI): Similar to SPR, BLI is a label-free optical technique that measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind. It also provides real-time kinetic data.[4] BLI is often considered to have a higher throughput than traditional SPR and is less susceptible to bulk refractive index changes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the binding interaction at atomic resolution. Techniques like Chemical Shift Perturbation (CSP) can identify the binding site on the protein. While powerful, NMR is generally lower throughput and requires larger amounts of isotopically labeled protein.
-
Differential Scanning Fluorimetry (DSF): Also known as Thermal Shift Assay, DSF measures the change in the melting temperature of a protein upon ligand binding. It is a high-throughput method for screening for binders but provides less detailed thermodynamic information compared to ITC.[2]
Conclusion
Isothermal Titration Calorimetry stands out as a robust and comprehensive method for validating the binding affinity of this compound to the VHL protein. Its ability to directly measure the key thermodynamic parameters (KD, n, ΔH, and ΔS) in a single, label-free experiment provides invaluable insights into the molecular driving forces of the interaction.[2][3] While techniques like SPR and BLI offer complementary kinetic data, and methods such as NMR and DSF serve important roles in structural analysis and high-throughput screening respectively, ITC remains the gold standard for a complete thermodynamic characterization of binding interactions in solution. The detailed understanding afforded by ITC is critical for the rational design and optimization of potent and effective PROTAC molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 4. benchchem.com [benchchem.com]
- 5. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 6. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 9. nicoyalife.com [nicoyalife.com]
Safety Operating Guide
Safe Disposal of VH 101: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of VH 101, a corrosive acidic solution. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.
Quantitative Data Summary
The following table summarizes the key quantitative data for the primary component of VH 101, believed to be acrylic acid, based on available Safety Data Sheets (SDS). This information is crucial for understanding the material's hazards and for making informed decisions regarding its handling and disposal.
| Property | Value |
| Chemical Name | Acrylic Acid |
| CAS Number | 79-10-7 |
| Concentration | >95% |
| Signal Word | Danger |
| Hazards | Flammable liquid and vapor, Harmful if swallowed, in contact with skin or if inhaled, Causes severe skin burns and eye damage, May cause respiratory irritation.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of VH 101. This procedure should be carried out only by trained personnel in a designated and properly equipped area.
1. Personal Protective Equipment (PPE): Before handling VH 101, all personnel must be equipped with the appropriate PPE to prevent exposure.
-
Eye Protection: Wear chemical safety goggles and a face shield.[2]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber).
-
Body Protection: Wear a lab coat or chemical-resistant apron.[2]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If significant vapors are expected, a respirator may be necessary.[1]
2. Neutralization (for small quantities): For small spills or residual amounts of VH 101, neutralization can be a safe disposal method. This process should only be performed by trained individuals who understand the chemical reactions involved.[2]
-
Preparation: Conduct the neutralization in a chemical fume hood.[2] Prepare a neutralizing agent, such as a dilute solution of sodium bicarbonate or sodium hydroxide.
-
Procedure: Slowly add the neutralizing agent to the VH 101 solution while stirring continuously. Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Completion: Continue adding the neutralizing agent until the pH of the solution is between 5.5 and 9.5.[2]
-
Disposal of Neutralized Solution: Once neutralized, the solution may be flushed down the sanitary sewer with copious amounts of water (at least 20 parts water to 1 part neutralized solution), provided it does not contain any other hazardous materials.[2][3]
3. Disposal of Larger Quantities and Contaminated Materials: Larger volumes of VH 101 and any materials contaminated with it (e.g., absorbent pads, gloves, containers) must be disposed of as hazardous waste.
-
Containerization: Collect the waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical; for acids, this typically means using a plastic container.[4][5] Do not overfill the container to allow for expansion.[4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name of the chemical (VH 101), and the associated hazards (e.g., Corrosive, Flammable).
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials such as bases and oxidizers.[5]
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[3]
4. Emergency Procedures: In the event of a spill or exposure, follow these immediate safety measures:
-
Spill: For small spills, use an inert absorbent material to contain the spill.[1] For large spills, evacuate the area and contact EHS immediately.[6]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with water for at least 15 minutes.[1][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][6]
-
Inhalation: Move the affected person to fresh air.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1]
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention.[1][7]
Visual Workflow for VH 101 Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of VH 101.
Caption: Logical workflow for the safe disposal of VH 101 acid.
References
- 1. fishersci.com [fishersci.com]
- 2. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 3. uwlax.edu [uwlax.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. shoptca.com [shoptca.com]
- 7. navybrand.com [navybrand.com]
Essential Safety and Handling of VH 101, Acid for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing VH 101, acid, a functionalized von Hippel-Lindau (VHL) protein ligand for PROTAC research, adherence to stringent safety protocols is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this specialized chemical compound.
Note: The following information is based on general laboratory safety principles and publicly available data for this compound. A specific Safety Data Sheet (SDS) for this compound was not directly accessible. It is imperative to obtain and thoroughly review the official SDS from your supplier before handling this compound.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound in both solid and solution forms.
| Body Part | PPE Required | Specifications |
| Eyes | Safety Goggles | Must provide a complete seal around the eyes to protect against splashes and fine particles. |
| Face | Face Shield | To be worn in conjunction with safety goggles, especially when there is a risk of splashes. |
| Hands | Chemical-Resistant Gloves | Nitrile or other appropriate chemically resistant gloves should be worn. Check glove compatibility with the specific solvent being used (e.g., DMSO). |
| Body | Laboratory Coat | A full-length lab coat is essential to protect skin and clothing from potential spills. |
Operational Plan: Safe Handling and Storage
This compound is a specialized research chemical and should be handled with care in a controlled laboratory environment.
Handling:
-
Ventilation: All handling of this compound, both in solid and solution form, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Inhalation: Take precautions to avoid inhaling dust from the solid form or aerosols from solutions.
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, follow the emergency procedures outlined below.
-
Weighing: When weighing the solid compound, do so in a contained environment to prevent dispersal of dust.
Storage:
Proper storage is crucial to maintain the integrity of this compound and to ensure laboratory safety.
| Form | Storage Temperature | Storage Conditions |
| Solid | 4°C | Store in a tightly sealed container under a nitrogen atmosphere.[1] |
| Solution | -20°C to -80°C | Store in airtight vials. Solutions at -20°C should be used within one month, while those at -80°C can be stored for up to six months.[1] |
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, must be treated as hazardous chemical waste.
-
Segregation: Segregate this compound waste from other laboratory waste.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name: this compound.
-
Disposal: Dispose of the waste through your institution's designated hazardous waste disposal program. Do not pour down the drain or discard in regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spills:
-
Small Spills: For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.
-
Large Spills: Evacuate the area and notify your institution's environmental health and safety department immediately.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
